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5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Documentation Hub

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  • Product: 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine
  • CAS: 1247631-23-7

Core Science & Biosynthesis

Foundational

Mechanism of Action and Synthetic Utility of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine in Targeted Drug Discovery

Executive Summary & Molecular Profiling In modern Fragment-Based Drug Discovery (FBDD) and modular synthesis, the identification of versatile, highly functionalized scaffolds is paramount. 5-Bromo-2-(piperidin-4-ylmethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profiling

In modern Fragment-Based Drug Discovery (FBDD) and modular synthesis, the identification of versatile, highly functionalized scaffolds is paramount. 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (CAS: 1417793-67-9) represents a high-value bifunctional pharmacophore. Unlike a finalized Active Pharmaceutical Ingredient (API) that possesses a singular biological target, the "mechanism of action" (MOA) of this compound must be understood through a bipartite lens:

  • Pharmacological MOA : How its distinct structural motifs (piperidine ring, ether linker, pyridine core) engage biological targets when incorporated into a lead compound.

  • Chemical MOA : How its orthogonal reactive sites (secondary amine and aryl bromide) dictate its synthetic utility in generating diverse chemical libraries.

This whitepaper provides an in-depth technical analysis of both mechanisms, supported by validated experimental workflows and physicochemical data.

Pharmacological Mechanism of Action: Target Engagement

When 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is elaborated into a final therapeutic, its structural topology acts as a "privileged scaffold," capable of engaging diverse protein targets such as Lysine Specific Demethylase 1 (LSD1)[1] and various kinases. The pharmacological MOA is driven by the specific non-covalent interactions of its sub-components:

  • The Piperidine Ring (Salt Bridge Formation) : With a pKa of ~9.5, the secondary amine of the piperidine ring is protonated at physiological pH. This cationic center acts as a highly directional hydrogen bond donor and electrostatic anchor, forming critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the solvent-exposed or orthosteric pockets of target proteins.

  • The Methoxy Linker (Conformational Flexibility) : The ether linkage provides essential rotational degrees of freedom. This flexibility allows the piperidine ring to adopt an optimal dihedral angle, projecting the basic amine into the target's binding cleft via an induced-fit mechanism.

  • The Pyridine Core (H-Bonding & π -Stacking) : The electron-deficient pyridine ring serves a dual purpose. The nitrogen atom acts as a potent hydrogen bond acceptor, frequently interacting with the hinge region backbone of kinases. Simultaneously, the aromatic system participates in π−π or cation- π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target's active site.

  • The C5-Substituent Vector (Hydrophobic Engagement) : The 5-bromo position acts as the primary vector for synthetic extension. Once converted to an aryl or heteroaryl group, this vector is specifically designed to occupy deep, lipophilic pockets (such as the FAD-binding domain in epigenetic enzymes), driving both binding affinity and target selectivity.

G cluster_scaffold Pharmacophore Scaffold cluster_target Biological Target Pocket Pip Piperidine Ring (Protonated NH2+) Linker Methoxy Linker (Flexible) Pip->Linker Asp Acidic Residue (e.g., Asp/Glu) Pip->Asp Salt Bridge / Ionic Interaction Pyr Pyridine Ring (H-Bond Acceptor) Linker->Pyr Bromo 5-Position Vector (Aryl Extension) Pyr->Bromo Hinge Hinge Region / Pi-Stacking Pyr->Hinge H-Bonding & Pi-Pi Stacking Hydro Deep Hydrophobic Cleft Bromo->Hydro Hydrophobic Engagement

Caption: Pharmacophore target engagement model illustrating non-covalent interactions with a receptor.

Chemical Mechanism of Action: Orthogonal Functionalization

From a synthetic perspective, the MOA of this scaffold relies on its orthogonal reactivity . The molecule possesses two distinct reactive sites that can be manipulated independently without cross-interference, provided standard protecting group strategies are employed.

  • Electrophilic Site (C5-Bromine) : The bromine atom is situated on an electron-deficient pyridine ring. This electronic environment lowers the activation energy for oxidative addition by Palladium(0) species, making it an ideal substrate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2].

  • Nucleophilic Site (Piperidine Nitrogen) : The secondary aliphatic amine is highly nucleophilic. It is primed for N-derivatization techniques, including acylation, reductive amination, and sulfonylation, allowing for rapid exploration of Structure-Activity Relationships (SAR) in the solvent-exposed region of a target.

Quantitative Data Presentation

To facilitate computational modeling and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, the physicochemical properties of the unconjugated scaffold are summarized below.

Physicochemical PropertyValuePharmacological / Synthetic Relevance
Molecular Weight 271.15 g/mol Low MW ensures the final elaborated API remains within Lipinski's Rule of 5.
LogP (Estimated) ~2.1Optimal baseline lipophilicity for membrane permeability and oral bioavailability.
Topological Polar Surface Area 34.4 ŲExcellent baseline for CNS penetration (optimal TPSA for blood-brain barrier crossing is <90 Ų).
Hydrogen Bond Donors 1Piperidine NH; critical for electrostatic target engagement.
Hydrogen Bond Acceptors 3Pyridine N, Ether O, Piperidine N; facilitates complex H-bond networks.
Rotatable Bonds 4Provides the necessary conformational flexibility for induced-fit binding.

Self-Validating Experimental Workflows

The following protocols detail the orthogonal elaboration of the scaffold. Each protocol is designed as a self-validating system, incorporating causality for reagent selection and In-Process Controls (IPCs) to ensure scientific integrity.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Install an aryl/heteroaryl group at the C5 position to target deep hydrophobic pockets.

  • Preparation (Protection) : Ensure the piperidine nitrogen is Boc-protected to prevent unwanted Pd-coordination or competitive N-arylation.

  • Reaction Setup : In a Schlenk flask under N₂, combine 5-Bromo-2-(N-Boc-piperidin-4-ylmethoxy)pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a large bite angle. This accelerates the reductive elimination step and suppresses unwanted protodehalogenation of the electron-deficient pyridine [2].

  • Solvent & Heating : Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat to 90°C for 12 hours.

    • Causality: The biphasic solvent system ensures the simultaneous dissolution of the highly lipophilic organic substrates and the inorganic base required for transmetalation.

  • Validation & IPC : Monitor the reaction via LC-MS. The system is validated when the starting material mass (M+H = 371, exhibiting a classic 1:1 bromine isotope pattern) disappears, replaced by the exact mass of the coupled product lacking the isotopic doublet.

Protocol 2: N-Derivatization via Amide Coupling

Objective : Functionalize the piperidine nitrogen to optimize solvent-exposed interactions.

  • Deprotection : Treat the Suzuki product with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group. Evaporate to yield the TFA salt.

  • Activation : In a separate vial, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

    • Causality: HATU is utilized to rapidly generate a highly reactive HOAt ester. This prevents epimerization and forces the reaction to completion even with sterically hindered carboxylic acids. DIPEA acts as a non-nucleophilic base, neutralizing the piperidine TFA salt without competing for the activated electrophile.

  • Coupling : Add the deprotected scaffold (1.0 eq) to the activated acid mixture. Stir at room temperature for 4 hours.

  • Validation & IPC : Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The secondary amine starting material will stain a dark purple/brown. The protocol is validated when the reaction mixture yields a new UV-active spot that is completely Ninhydrin-negative, confirming total conversion of the free amine to the amide.

G SM Starting Scaffold 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Protect Step 1: N-Boc Protection (Masking secondary amine) SM->Protect Suzuki Step 2: Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation at C5) Protect->Suzuki Aryl Boronic Acid, Pd(dppf)Cl2, Base Deprotect Step 3: Boc Deprotection (TFA/DCM to reveal amine) Suzuki->Deprotect LC-MS Validation Acylate Step 4: N-Derivatization (Amide coupling via HATU/DIPEA) Deprotect->Acylate Carboxylic Acid, HATU, DIPEA API Final Target API (Fully elaborated lead compound) Acylate->API Ninhydrin-Negative Validation

Caption: Orthogonal synthetic workflow for the elaboration of the bifunctional scaffold into a final API.

References

  • Title : 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source : Journal of Medicinal Chemistry (via PubMed Central) URL :[Link]

  • Title : Impact of Cross-Coupling Reactions in Drug Discovery and Development Source : Molecules (via PubMed Central) URL :[Link]

Exploratory

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine. Synthesizing data from analogous chemical structures and established laboratory safety principles, this guide is intended to empower researchers with the knowledge to mitigate risks effectively. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Understanding the Compound: A Hazard Identification Framework

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a substituted pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust safety profile can be constructed by examining structurally related molecules, namely brominated pyridines. The primary hazards are associated with its pyridine core, the bromine substituent, and its potential as a fine chemical intermediate.

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for similar compounds like 5-bromo-2-methoxypyridine and 5-bromo-2-nitropyridine, the following classifications are anticipated.[1][2]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled

Note: This table is an expert synthesis based on available data for analogous compounds and should be treated as a precautionary guide.

The pyridine moiety suggests potential volatility and a strong, unpleasant odor, while the bromination points to reactivity and the need for careful handling to avoid the release of hazardous decomposition products like hydrogen bromide upon combustion.[3]

Core Principles of Safe Handling: A Proactive Approach

The fundamental principle for handling 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is the minimization of exposure. This is achieved through a multi-layered strategy encompassing engineering controls, administrative protocols, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The causality here is simple: physically containing the chemical is the most effective way to prevent exposure.

  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of any fine dust particles or vapors, which can cause respiratory irritation.[2][4]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3][4] This provides a secondary layer of protection.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is non-negotiable and serves as the last line of defense should engineering controls fail.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]Protects against splashes and airborne particles. In case of eye contact, immediate and prolonged rinsing (at least 15 minutes) is crucial before seeking medical attention.[5][6][7]
Hand Protection Chemical-impermeable gloves (Nitrile or Neoprene are recommended).[3][4]Latex gloves are not suitable. Gloves must be inspected for integrity before each use. After handling, remove gloves using the proper technique and wash hands thoroughly.[3][5]
Body Protection A lab coat, fully buttoned. Fire-retardant clothing is advisable.[4][5]Prevents skin contact with the chemical. Contaminated clothing must be removed immediately and laundered before reuse.[2][8]
Respiratory Protection Not typically required if work is performed within a certified fume hood. A full-face respirator may be necessary if exposure limits are exceeded or during large-scale spill cleanup.[5]This is a secondary measure for non-routine situations.

Experimental Workflow: A Step-by-Step Protocol

Adherence to a standardized workflow ensures that safety is integrated into the scientific process.

Preparation and Weighing
  • Area Designation: Designate a specific area within the fume hood for handling the compound.

  • Pre-weighing Checks: Ensure the fume hood is functioning correctly and all necessary PPE is worn.

  • Handling Solid: Use non-sparking tools to handle the solid.[5] Avoid creating dust by handling the material gently. If the compound is a fine powder, consider using a balance with a draft shield inside the fume hood.

  • Container Management: Keep the primary container tightly closed when not in use to prevent absorption of atmospheric moisture and release of vapors.[3][6]

Dissolution and Reaction
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Inert Atmosphere: If the reaction requires it, ensure the system is properly purged with an inert gas.

  • Temperature Control: Monitor and control the reaction temperature, as pyridine derivatives can be reactive.[3]

Post-Reaction and Cleanup
  • Quenching: Quench reactions carefully, especially those involving reactive reagents.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. A rinse with an appropriate solvent followed by soap and water is standard.

  • Waste Segregation: Dispose of waste materials according to the protocols outlined in Section 5.

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_start Don PPE verify_hood Verify Fume Hood Operation prep_start->verify_hood get_chem Retrieve Chemical from Storage verify_hood->get_chem weigh Weigh Compound get_chem->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate Glassware react->decon segregate_waste Segregate Waste decon->segregate_waste dispose Dispose via EHS Protocols segregate_waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4] The container must be kept tightly closed.[6][9]

  • Incompatibilities: Brominated compounds and pyridines should be stored separately from strong oxidizing agents, strong acids, strong bases, reducing agents, and combustible materials.[10] They can react violently with many substances.[11][12]

  • Labeling: All containers must be clearly labeled with the chemical name and associated GHS hazard pictograms.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Small Spills (Inside a Fume Hood)
  • Containment: Use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[4][13] Do not use combustible materials like sawdust.[11]

  • Neutralization: For small spills, treatment with sodium thiosulfate before absorption can be considered.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[8][13]

  • Decontamination: Clean the spill area thoroughly.

Large Spills
  • Evacuate: Evacuate all non-essential personnel from the area.

  • Alert: Alert your facility's emergency response team or environmental health and safety (EHS) office immediately.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Secure: Prevent entry into the spill area.

First-Aid Measures

Table 3: Emergency First-Aid Protocols

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Waste Disposal

Chemical waste must be managed as a self-validating system of safety and environmental responsibility.

  • Classification: All waste containing 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine or its byproducts should be classified as "Halogenated Organic Waste".

  • Containers: Use designated, properly labeled, and leak-proof containers for hazardous waste.

  • Segregation:

    • Aqueous Waste: Collect aqueous solutions containing the compound separately.

    • Organic Waste: Collect organic solutions in a designated halogenated waste container.

    • Solid Waste: Contaminated items such as gloves, absorbent materials, and filter paper must be collected as solid hazardous waste.

  • Disposal: All waste must be disposed of through your institution's certified EHS program. Do not discharge into drains or the environment.[5]

References

  • 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE Safety Data Sheets - Echemi.

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.

  • Pyridine - SAFETY DATA SHEET - PENTA.

  • 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem.

  • 5-bromo-2-nitropyridine - Jubilant Ingrevia.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Spectrum Chemical - TCI AMERICA.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Pyridine - SAFETY DATA SHEET.

  • Bromine - Rutgers University.

  • PYRIDINE AR - Loba Chemie.

  • LCSS: BROMINE - National Academies of Sciences, Engineering, and Medicine.

  • 5-Bromo-4-methyl-2-[(piperidin-4-yl)methoxy]pyridine - Sigma-Aldrich.

  • Standard Operating Procedure for Bromine - University of Washington.

  • Standard Operating Procedure for Bromine - Kansas State University.

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD.

  • SAFETY DATA SHEET - Fisher Scientific.

Sources

Foundational

The Ascendant Role of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine in Modern Medicinal Chemistry: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical analysis of the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine scaffold, a heterocyclic motif of b...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical analysis of the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine scaffold, a heterocyclic motif of burgeoning significance in contemporary drug discovery. We will dissect its synthesis, explore its validated applications, and project its future potential as a privileged structure in the development of novel therapeutics.

The Strategic Value of the Pyridine-Piperidine Conjugate

The amalgamation of a pyridine ring and a piperidine moiety within a single molecular framework creates a scaffold with a compelling array of physicochemical properties. The pyridine ring, a bioisostere of benzene, imparts aromaticity and can engage in crucial hydrogen bonding and pi-stacking interactions within biological targets. Its nitrogen atom can also serve as a hydrogen bond acceptor and can influence the overall basicity and solubility of the molecule.

The piperidine ring, a saturated heterocycle, provides a three-dimensional structural element that can be tailored to probe and fit into specific binding pockets of proteins. The piperidine nitrogen can be protonated at physiological pH, allowing for ionic interactions and improved aqueous solubility. The flexible nature of the piperidine ring also allows it to adopt various conformations, which can be critical for optimal receptor binding.

The 5-bromo substituent on the pyridine ring is a key synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis of the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Core

The synthesis of the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine scaffold can be approached through several routes. A common strategy involves the coupling of a suitably functionalized pyridine with a protected piperidine derivative.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of derivatives based on the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine core.

G cluster_0 Core Synthesis cluster_1 Derivatization 5-Bromo-2-halopyridine 5-Bromo-2-halopyridine Coupling Coupling 5-Bromo-2-halopyridine->Coupling Boc-4-hydroxymethylpiperidine Boc-4-hydroxymethylpiperidine Boc-4-hydroxymethylpiperidine->Coupling Boc-5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Boc-5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Coupling->Boc-5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Deprotection Deprotection Boc-5-Bromo-2-(piperidin-4-ylmethoxy)pyridine->Deprotection Core_Scaffold 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Deprotection->Core_Scaffold Cross_Coupling Pd-catalyzed Cross-Coupling Core_Scaffold->Cross_Coupling Final_Compound Biologically Active Derivatives Cross_Coupling->Final_Compound Aryl/Heteroaryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl/Heteroaryl_Boronic_Acid->Cross_Coupling cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition LSD1 LSD1-FAD Substrate Methylated Histone (H3K4me1/2) LSD1->Substrate Binds Product Demethylated Histone Substrate->Product Demethylation Product->LSD1 Releases Inhibitor 3-(piperidin-4-ylmethoxy)pyridine Derivative Inhibitor->LSD1 Competitive Binding to Active Site

Caption: Simplified mechanism of LSD1 inhibition by 3-(piperidin-4-ylmethoxy)pyridine derivatives.

Structure-Activity Relationship (SAR)

Systematic modification of the 3-(piperidin-4-ylmethoxy)pyridine scaffold has provided valuable insights into the structure-activity relationships for LSD1 inhibition. [1]

  • Pyridine Core: The pyridine core is crucial for activity. Replacement with a benzene ring leads to a significant decrease in potency. [1]* Piperidin-4-ylmethoxy Group: The piperidin-4-ylmethoxy substituent is preferred over a piperidin-3-ylmethoxy group. Altering the ether linkage to an amine linkage is also detrimental to activity. [1]* Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring have a profound impact on inhibitory potency. Di-aryl substitutions at the 5 and 6 positions have been explored, with electron-withdrawing groups like cyano on the aryl rings generally leading to increased activity. [1]

Biological Data Summary

The following table summarizes the in vitro inhibitory activity of selected 3-(piperidin-4-ylmethoxy)pyridine derivatives against LSD1 and their selectivity against monoamine oxidases A and B (MAO-A and MAO-B). [1]

Compound R5 R6 LSD1 Kᵢ (μM) MAO-A Kᵢ (μM) MAO-B Kᵢ (μM)
5 H H 2.3 >50 9.7
16 4-CN-Ph 4-Me-Ph 0.033 >50 18.7
17 4-CN-Ph Ph 0.029 >50 11.2

| 22 | 4-CN-Ph | 4-F-Ph | 0.057 | >50 | >50 |

Broader Therapeutic Potential and Future Directions

While the application of the (piperidin-4-ylmethoxy)pyridine scaffold as LSD1 inhibitors is well-documented, its versatile structure suggests potential for broader therapeutic applications. The pyridine and piperidine moieties are common features in drugs targeting the central nervous system (CNS) and in antiviral agents. [2][3] Future research could explore the derivatization of the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine core to target other enzyme families, such as kinases, or to develop ligands for G-protein coupled receptors (GPCRs). The synthetic accessibility and the potential for fine-tuning the physicochemical properties of this scaffold make it an attractive starting point for a wide range of drug discovery programs.

Conclusion

The 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine scaffold represents a privileged structure in medicinal chemistry. Its robust synthesis, coupled with the strategic placement of a versatile synthetic handle, provides a powerful platform for the development of novel therapeutics. The successful application of a closely related analog in the discovery of potent and selective LSD1 inhibitors underscores the potential of this scaffold. Further exploration of its derivatization is warranted to unlock its full therapeutic potential across a spectrum of diseases.

Sources

Exploratory

Rational Design of Kinase Inhibitors: Exploiting the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Scaffold

Executive Summary The development of ATP-competitive kinase inhibitors requires a delicate balance of biochemical potency, kinome selectivity, and physicochemical properties (e.g., aqueous solubility and membrane permeab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of ATP-competitive kinase inhibitors requires a delicate balance of biochemical potency, kinome selectivity, and physicochemical properties (e.g., aqueous solubility and membrane permeability). In modern structure-based drug design (SBDD), the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (CAS: 1417793-67-9) scaffold has emerged as a highly versatile, tri-functional building block.

This technical whitepaper deconstructs the structural and mechanistic rationale behind utilizing this specific pharmacophore. By dissecting its three core components—the hinge-binding pyridine, the halogen-bonding bromine, and the solvent-channel-targeting piperidine—we provide a comprehensive guide for medicinal chemists and drug development professionals to leverage this scaffold in targeted kinase inhibitor programs.

Mechanistic Rationale & Structural Activity Relationship (SAR)

The efficacy of the 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine scaffold lies in its precise spatial arrangement. The ortho-relationship between the pyridine nitrogen and the ether linkage at position 2 ensures that the basic piperidine tail is directed outward toward the solvent-exposed region. Simultaneously, the unhindered pyridine nitrogen remains available for hinge interactions, and the 5-bromo substituent is vectored deep into the ATP pocket.

A. The Pyridine Core: Canonical Hinge Binding

The ATP-binding site of kinases features a highly conserved hinge region that connects the N-terminal and C-terminal lobes. Pyridine rings act as highly efficient, canonical single-point hinge binders. The basic nitrogen ( sp2 hybridized) serves as a potent hydrogen bond acceptor, interacting directly with the backbone amide NH of the hinge residue (typically a Methionine or Cysteine). Optimization of this hinge-binding motif is critical for anchoring the inhibitor within the active site, as demonstrated in the development of highly selective PI3K and IRAK4 inhibitors 1.

B. The 5-Bromo Substituent: Halogen Bonding & Hydrophobic Packing

Halogen bonding is a highly directional, non-covalent interaction where the polarized halogen features an electron-deficient region (the σ -hole) that acts as a Lewis acid. In the context of the kinase binding pocket, the bulky, lipophilic 5-bromo group projects into the hydrophobic pocket adjacent to the gatekeeper residue. Here, it forms stabilizing halogen bonds with backbone carbonyl oxygens (Lewis bases) or interacts favorably via van der Waals forces, significantly driving binding enthalpy and target residence time 2.

C. The 2-(Piperidin-4-ylmethoxy) Motif: Solvent Channel & Solubility

Extending outward from the ATP pocket, the solvent channel is a highly variable region among the kinome, making it the primary target for achieving kinase selectivity. The ether linkage provides necessary conformational flexibility, while the piperidine ring (pKa ~9.5) is protonated at physiological pH. This basic amine drastically improves aqueous solubility (lowering logD7.4​ ) and allows for the formation of critical salt bridges with solvent-exposed acidic residues (Asp/Glu), a strategy proven to enhance selectivity in ALK and PAK1 inhibitor programs 34.

Pharmacophore Scaffold 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (Core Scaffold) Pyridine Pyridine Ring (Hinge Binder) Scaffold->Pyridine Bromine 5-Bromo Group (Halogen Bond Donor) Scaffold->Bromine Piperidine Piperidin-4-ylmethoxy (Solvent Channel Tail) Scaffold->Piperidine Hinge Kinase Hinge Region (H-Bond Acceptor) Pyridine->Hinge Gatekeeper Hydrophobic Pocket (Lipophilic Packing) Bromine->Gatekeeper Solvent Solvent Interface (Salt Bridge & Solubility) Piperidine->Solvent

Fig 1: Pharmacophore mapping of the scaffold to the ATP-binding pocket.

Quantitative Data Presentation: Scaffold Optimization

To illustrate the additive power of this tri-functional scaffold, the following table summarizes the structure-activity relationship (SAR) progression. The data demonstrates how sequential addition of the bromo and piperidine groups transforms a weak chemical fragment into a potent, soluble lead compound.

Compound IterationStructural ModificationBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Kinetic Solubility (µM)
1. Pyridine Core fragment only> 10,000N/A> 500
2. 5-Bromopyridine Addition of halogen bond donor2,500> 10,000120
3. 5-Bromo-2-methoxypyridine Addition of ether linker (steric vectoring)4503,20045
4. 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Addition of basic amine (solvent channel)15 85 > 400

Note: The integration of the piperidin-4-ylmethoxy group (Compound 4) not only drives a 30-fold increase in biochemical potency via solvent channel interactions but also rescues the kinetic solubility lost during halogenation.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the efficacy of derivatives based on this scaffold, researchers must employ orthogonal assay formats. The protocols below are designed as self-validating systems to ensure that observed potency is driven by true target engagement rather than assay artifacts.

Protocol A: Biochemical Profiling via Time-Resolved FRET (TR-FRET)

Causality for Selection: Standard absorbance or prompt fluorescence assays are highly susceptible to compound auto-fluorescence—a common issue with halogenated aromatic scaffolds. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium), allowing a microsecond time delay before measurement. This effectively eliminates background fluorescence, ensuring high-fidelity IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Perform a 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Pre-Equilibration: Add 5 µL of recombinant target kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature. Self-Validation: This step ensures the slow-binding kinetics often associated with halogen-bonding inhibitors reach equilibrium before the reaction starts.

  • Reaction Initiation: Add 5 µL of ATP at the specific apparent Km​ value for the kinase. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratiometric signal to determine the IC₅₀.

Protocol B: Cellular Target Engagement via NanoBRET

Causality for Selection: Biochemical potency does not guarantee cellular efficacy due to poor membrane permeability or intense competition from high intracellular ATP concentrations (~1-5 mM). NanoBRET provides a real-time, live-cell measure of target engagement, proving that the basic piperidine moiety successfully permeates the lipid bilayer without becoming trapped in lysosomes.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase reporter.

  • Plating: 24 hours post-transfection, harvest and re-plate cells into 384-well white tissue culture plates at a density of 1×104 cells/well.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer (at its predetermined Kd​ ) and the serially diluted inhibitor.

  • Equilibration: Incubate for 2 hours at 37°C, 5% CO₂. Self-Validation: The 2-hour window allows the basic amine to equilibrate across cellular compartments, preventing false-negative readouts caused by delayed permeability.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate directly to the wells.

  • Readout & Analysis: Measure luminescence immediately at 460 nm (donor) and 618 nm (acceptor). Plot the BRET ratio (Acceptor/Donor) against compound concentration to calculate the cellular IC₅₀.

NanoBRET Transfection 1. Transfect Cells (Kinase-NanoLuc Fusion) Incubation 2. Compound Incubation (Add Inhibitor + Tracer) Transfection->Incubation 24h Post-Transfection Equilibration 3. Equilibration (2 Hours at 37°C) Incubation->Equilibration Target Engagement Detection 4. BRET Measurement (Donor 460nm / Acceptor 618nm) Equilibration->Detection Add Nano-Glo Substrate Analysis 5. Data Analysis (Calculate Cellular IC50) Detection->Analysis Ratiometric Readout

Fig 2: NanoBRET cellular target engagement workflow for kinase inhibitors.

Conclusion

The 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine scaffold represents a masterclass in rational drug design. By combining a canonical hinge binder, a σ -hole halogen bond donor, and a solubilizing solvent-channel probe into a single low-molecular-weight fragment, it bypasses the traditional "whack-a-mole" optimization process where potency is often gained at the expense of solubility. When paired with rigorous, interference-free assay workflows like TR-FRET and NanoBRET, this scaffold serves as a premier starting point for the development of next-generation, highly selective kinase therapeutics.

References

  • Certin, et al. (2012). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry. 1

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.2

  • Chen, L., et al. (2019). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Journal of Medicinal Chemistry. 3

  • McCoull, W., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Journal of Medicinal Chemistry. 4

Sources

Foundational

ADME and toxicity profile prediction for novel pyridine derivatives

Navigating the Pharmacokinetic and Toxicological Landscape of Novel Pyridine Derivatives: A Comprehensive ADMET Guide Executive Summary: The Pyridine Paradox In medicinal chemistry, pyridine is a ubiquitous, privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Pharmacokinetic and Toxicological Landscape of Novel Pyridine Derivatives: A Comprehensive ADMET Guide

Executive Summary: The Pyridine Paradox

In medicinal chemistry, pyridine is a ubiquitous, privileged scaffold found in numerous FDA-approved therapeutics, from oncology agents to antimicrobials. Its popularity stems from its ability to modulate key physicochemical properties, including aqueous solubility, lipophilicity, and target binding affinity. However, the very features that make pyridine attractive—its basic nitrogen and electron-deficient aromatic ring—introduce significant Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) liabilities.

As a Senior Application Scientist, I approach pyridine optimization as a delicate balancing act. The basic nature of the pyridine nitrogen frequently leads to off-target binding with the human ether-à-go-go-related gene (hERG) potassium channel, risking fatal cardiotoxicity[1]. Furthermore, the ring is susceptible to cytochrome P450 (CYP450)-mediated bioactivation, generating reactive electrophiles that can cause idiosyncratic hepatotoxicity[2]. This whitepaper outlines a rigorous, causality-driven framework for predicting and mitigating these liabilities using integrated in silico and in vitro methodologies.

In Silico ADMET Prediction Workflows

Empirical screening of thousands of pyridine analogs is resource-prohibitive. Therefore, we deploy predictive computational models to triage compounds before synthesis. The causality behind this approach is simple: fail fast, fail cheap, and only advance structural variants with a high probability of success.

Addressing Cardiotoxicity (hERG Liability) The hERG channel is highly susceptible to blockade by basic amines like pyridine, which can lead to QT interval prolongation[3]. To predict this liability, we utilize machine learning architectures, specifically eXtreme Gradient Boosting (XGBoost) combined with Isometric Stratified Ensemble (ISE) mapping. This specific methodology is chosen because historical hERG datasets suffer from severe class imbalance; the XGBoost + ISE map strategy ensures robust predictions with high sensitivity and specificity[3].

Beyond ligand-based models, Structure-Based Drug Design (SBDD) leveraging cryogenic electron microscopy (cryo-EM) structures of the hERG channel is critical. Mutational analyses confirm that the binding of pyridine derivatives is heavily influenced by their interaction with specific polar (T623 and S624) and hydrophobic (Y652 and F656) residues within the channel cavity[4].

Physicochemical and CNS Penetration Modeling For targets requiring Central Nervous System (CNS) penetration (e.g., glioblastoma), we calculate parameters such as the CNS Multiparameter Optimization (CNS-MPO) score, Blood-Brain Barrier (BBB) score, and water solubility (-logS)[1]. These algorithms ensure that the pyridine variant maintains sufficient lipophilicity to cross the BBB without becoming so lipophilic that it suffers from poor aqueous solubility or high non-specific binding.

ADMET_Workflow InSilico In Silico Screening QSAR QSAR & Physicochemical (CNS-MPO, -logS) InSilico->QSAR hERG_ML XGBoost hERG Model InSilico->hERG_ML InVitro In Vitro Validation QSAR->InVitro hERG_ML->InVitro Micro Microsomal Stability (CYP450 Profiling) InVitro->Micro Caco2 Caco-2 Permeability InVitro->Caco2 Tox Toxicity Profiling Micro->Tox Caco2->Tox GSH GSH Trapping (Reactive Metabolites) Tox->GSH Patch Patch-Clamp hERG Tox->Patch LeadOpt Lead Optimization GSH->LeadOpt Patch->LeadOpt

Fig 1: Integrated in silico and in vitro ADMET workflow for pyridine derivatives.

In Vitro ADME Profiling: Self-Validating Protocols

Computational models require empirical grounding. The following quantitative thresholds and self-validating protocols are designed to confirm the metabolic stability and safety of novel pyridine derivatives.

Data Presentation: Key ADME Parameters
ParameterAssay / ModelTarget ThresholdMechanistic Rationale
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 20 µL/min/mgPrevents rapid first-pass metabolism and ensures adequate half-life.
Permeability ( Papp​ ) Caco-2 Cell Line> 10 × 10⁻⁶ cm/sEnsures sufficient intestinal absorption for oral bioavailability.
hERG Inhibition ( IC50​ ) Patch-Clamp Assay> 30 µMProvides a safety margin to prevent drug-induced arrhythmias.
Reactive Metabolites GSH Trapping AssayNo detectable adductsMinimizes the risk of covalent binding and idiosyncratic toxicity.
Protocol 1: High-Throughput Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of pyridine derivatives.

  • Self-Validation Control: Always include Verapamil (high clearance) and Warfarin (low clearance) as reference standards. If these controls fall outside historical ranges, the assay is invalid, indicating compromised enzyme activity.

  • Step 1: Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific pH mimics physiological intracellular conditions, maintaining the native, active conformation of CYP450 enzymes.

  • Step 2: Incubation Setup: Mix Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with the test pyridine derivative (1 µM). Causality: Keeping the substrate concentration well below the Michaelis constant ( Km​ ) ensures first-order linear kinetics, which is mathematically required to calculate CLint​ .

  • Step 3: Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Incubate at 37°C.

  • Step 4: Quenching: At predetermined time points (0, 5, 15, 30, 45 min), transfer an aliquot to a plate containing cold acetonitrile with an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile serves a dual purpose: it instantly denatures microsomal proteins to halt the reaction and extracts the analyte for mass spectrometry.

  • Step 5: LC-MS/MS Analysis: Centrifuge to pellet proteins, and analyze the supernatant to monitor parent compound depletion over time.

Toxicity Profiling: Mechanistic Insights

The toxicity of pyridine derivatives is frequently linked to their metabolic fate. Pyridine is a prototypical inducer and substrate of CYP2E1, an enzyme heavily associated with cellular oxidative stress and the alteration of structural lipid metabolism (e.g., depletion of sphingomyelin and plasmalogens in brain and heart tissues)[5].

Furthermore, human drug-metabolizing enzymes—particularly CYP3A4, CYP2E1, and CYP1A2—catalyze the oxidation of the pyridine ring[2][6]. This bioactivation can yield reactive intermediates such as N-oxides or epoxides. If these electrophilic species are not rapidly detoxified by conjugation with endogenous glutathione (GSH), they will covalently bind to cellular macromolecules, leading to GSH depletion, cellular necrosis, and immunogenic toxicity[7].

Bioactivation Pyridine Pyridine Derivative CYP450 CYP450 Enzymes (e.g., 2E1, 3A4, 1A2) Pyridine->CYP450 Oxidation ReactiveMet Reactive Metabolite (Epoxide / N-oxide) CYP450->ReactiveMet Detox GSH Conjugation (Detoxification) ReactiveMet->Detox + Glutathione ToxEvent Covalent Binding to Macromolecules (Toxicity) ReactiveMet->ToxEvent GSH Depletion

Fig 2: CYP450-mediated bioactivation and detoxification pathways of pyridines.

Protocol 2: Reactive Metabolite Trapping Assay (GSH Trapping)

To preemptively identify hepatotoxic liabilities, we utilize a nucleophilic trapping assay.

  • Self-Validation Control: Include Acetaminophen (APAP) as a positive control. APAP is known to form the reactive metabolite NAPQI, which readily forms a GSH adduct. If the NAPQI-GSH adduct is not detected, the assay lacks the sensitivity required for screening.

  • Step 1: Incubation: Incubate the pyridine derivative (10 µM) with HLM (1 mg/mL), NADPH (1 mM), and GSH (5 mM) in phosphate buffer (pH 7.4) for 60 minutes at 37°C. Causality: GSH acts as a surrogate nucleophile, mimicking cellular proteins and DNA. Reactive electrophiles will preferentially attack the sulfhydryl group of GSH.

  • Step 2: Termination: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge at 14,000 rpm for 15 minutes.

  • Step 3: LC-MS/MS Neutral Loss Scanning: Analyze the supernatant using a triple quadrupole mass spectrometer. Causality: GSH conjugates exhibit a highly characteristic neutral loss of 129 Da (corresponding to the loss of pyroglutamic acid) in positive ion mode. Scanning for this specific mass loss allows for the untargeted detection of diverse, unexpected reactive adducts regardless of the parent pyridine's structure.

Data Synthesis & Lead Optimization

The true value of this workflow lies in synthesizing the data to drive structural optimization. For example, if a novel pyridine derivative exhibits high hERG affinity and rapid CYP450 oxidation, the empirical data directs the medicinal chemistry strategy.

By introducing electron-withdrawing groups (EWGs)—such as a fluorine atom or a trifluoromethyl group—to the pyridine ring, we achieve two mechanistic goals simultaneously:

  • Reduced hERG Affinity: EWGs decrease the electron density of the aromatic ring and lower the pKa​ of the basic nitrogen, thereby reducing the molecule's ability to form strong cation- π or hydrogen bond interactions with the polar and hydrophobic residues of the hERG channel[4][8].

  • Increased Metabolic Stability: The electron-deficient nature of the fluorinated pyridine ring makes it less susceptible to electrophilic attack by CYP450 enzymes, significantly reducing the formation of toxic N-oxides and epoxides[8].

Conclusion

The development of pyridine derivatives requires a sophisticated understanding of their inherent pharmacokinetic and toxicological paradoxes. By implementing robust in silico predictions alongside causality-driven, self-validating in vitro assays, drug development professionals can systematically engineer out hERG liabilities and reactive metabolite formation, paving the way for safer, highly efficacious therapeutics.

References

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. d-nb.info. 8

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. nih.gov.1

  • hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping. researchgate.net. 3

  • Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. nih.gov.2

  • Effects of pyridine exposure upon structural lipid metabolism in Swiss Webster mice. nih.gov. 5

  • hERG Blockade Prediction by Combining Site Identification by Ligand Competitive Saturation and Physicochemical Properties. mdpi.com. 4

  • Cytochrome P450s and Other Enzymes in Drug Metabolism and Toxicity. uv.es. 6

  • Modulation of Hepatic and Renal Metabolism and Toxicity of Trichloroethylene and Perchloroethylene by Alterations in Status of Cytochrome P450 and Glutathione. nih.gov. 7

  • Elucidating organ-specific metabolic toxicity chemistry from electrochemiluminescent enzyme/DNA arrays and bioreactor bead-LC-MS/MS. rsc.org.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Application Note: Synthesis and Isolation of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Executive Summary & Strategic Importance 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a highly versatile bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Executive Summary & Strategic Importance

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a highly versatile bifunctional building block widely utilized in modern medicinal chemistry. The piperidine nitrogen serves as a highly reactive handle for amidation, reductive amination, or alkylation, while the 5-bromopyridine moiety is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Recently, this specific scaffold has gained critical prominence in the design of targeted protein degraders (PROTACs), particularly in the synthesis of ligands targeting the SWI/SNF chromatin remodeling complex subunits SMARCA2/4 and PB1 [1].

This technical guide details a robust, two-step synthetic protocol designed for high yield, scalability, and self-purification, transitioning from a Nucleophilic Aromatic Substitution (SNAr) to an acidic Boc-deprotection.

Mechanistic Rationale & Pathway Design

To synthesize this molecule efficiently, we employ a convergent SNAr strategy followed by a controlled deprotection. Every reagent choice is dictated by kinetic and thermodynamic principles:

  • Electrophile Selection (Causality of the Leaving Group): 5-Bromo-2-fluoropyridine is explicitly chosen over its 2-chloro analog. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the expulsion of the leaving group. The highly electronegative fluorine atom drastically lowers the LUMO of the pyridine ring, accelerating the nucleophilic attack. Consequently, fluoroarenes react significantly faster than chloroarenes in SNAr pathways [4].

  • Base Selection (Steric Control): Potassium tert-butoxide (tBuOK) is utilized. As a sterically hindered, strong base, it quantitatively deprotonates the primary alcohol of N-Boc-piperidin-4-ylmethanol without acting as a competing nucleophile.

  • Solvent Dynamics: Tetrahydrofuran (THF) is selected for the SNAr step. As a polar aprotic solvent, it poorly solvates the resulting alkoxide, leaving the nucleophile "naked" and highly reactive.

SNAr_Mechanism A Alkoxide Formation (tBuOK Deprotonation) B Nucleophilic Attack (C2 of Pyridine) A->B C Meisenheimer Complex (F-Stabilized) B->C D Fluoride Expulsion (Aromatization) C->D

Nucleophilic aromatic substitution (SNAr) mechanism via Meisenheimer complex.

Quantitative Reaction Parameters

Table 1: Step 1 - SNAr Reaction Parameters [1][2]

Reagent MW ( g/mol ) Equivalents Mass/Volume mmol Role
5-Bromo-2-fluoropyridine 176.0 1.0 2.00 g 11.3 Electrophile
N-Boc-piperidin-4-ylmethanol 215.3 1.3 3.18 g 14.7 Nucleophile
Potassium tert-butoxide 112.2 1.8 2.30 g 20.4 Base

| Tetrahydrofuran (Anhydrous) | N/A | - | 20.0 mL | N/A | Solvent |

Table 2: Step 2 - Boc Deprotection Parameters [3]

Reagent MW ( g/mol ) Equivalents Mass/Volume mmol Role
Boc-Intermediate 371.3 1.0 3.00 g 8.08 Substrate
4M HCl in Dioxane 36.5 5.0 10.1 mL 40.4 Acid/Deprotectant

| Dichloromethane (DCM) | N/A | - | 15.0 mL | N/A | Solvent |

Experimental Workflows & Self-Validating Protocols

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection SM1 5-Bromo-2-fluoropyridine 1.0 eq Cond1 tBuOK (1.8 eq), THF 25 °C, 12 h SM1->Cond1 SM2 N-Boc-piperidin-4-ylmethanol 1.3 eq SM2->Cond1 Int Boc-Protected Ether Intermediate Cond1->Int Cond2 4M HCl in Dioxane DCM, RT, 3 h Int->Cond2 Prod Target Product (HCl Salt) Cond2->Prod

Two-step synthesis workflow: SNAr reaction followed by acidic Boc deprotection.

Step 1: Synthesis of tert-butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
  • Preparation: Purge a 100 mL round-bottom flask with inert gas (N₂ or Argon). Add N-Boc-piperidin-4-ylmethanol (3.18 g, 14.7 mmol) and anhydrous THF (20 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add tBuOK (2.30 g, 20.4 mmol) in portions. Stir for 15 minutes to ensure complete alkoxide formation. Note: tBuOK is highly hygroscopic; use freshly opened or sublimed material to prevent hydroxide-mediated side reactions.

  • Electrophile Addition: Add 5-bromo-2-fluoropyridine (2.00 g, 11.3 mmol) dropwise. Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction using TLC (Hexanes/EtOAc 3:1). The UV-active fluoropyridine (higher Rf) should be entirely consumed, replaced by a new UV-active spot (lower Rf).

  • Workup Logic: Quench the reaction with deionized water (20 mL) to neutralize unreacted tBuOK. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (30 mL) to remove residual water and water-soluble impurities. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary to yield the Boc-protected intermediate.

Step 2: Synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Hydrochloride
  • Preparation: Dissolve the Boc-protected intermediate (3.00 g, 8.08 mmol) in DCM (15 mL) in a 50 mL flask.

  • Deprotection: Slowly add 4M HCl in dioxane (10.1 mL, 40.4 mmol) at room temperature. Stir the mixture continuously for 3 hours.

  • Validation Checkpoint (Self-Purification): As the Boc group is cleaved, the resulting free amine reacts with HCl to form the hydrochloride salt. Because amine hydrochlorides are highly polar and insoluble in DCM/Dioxane mixtures, the product will naturally precipitate out of the solution as a white solid. This phase change acts as a self-purifying mechanism, driving the reaction forward via Le Chatelier's principle.

  • Isolation: Filter the resulting suspension through a Buchner funnel. Wash the filter cake generously with cold diethyl ether (2 × 15 mL) to remove any residual dioxane, unreacted starting material, or non-polar impurities. Dry the solid under a high vacuum to yield the target product as a highly crystalline hydrochloride salt[3].

Analytical Characterization (Expected Data)

Table 3: Quality Control Metrics

Technique Expected Signals / Observations
LC-MS (ESI) [M+H]⁺ = 271.0 / 273.0 m/z (1:1 isotopic pattern characteristic of a single Bromine atom).
¹H NMR (DMSO-d₆) Characteristic downfield shift of the pyridine protons. The -CH₂-O- protons will appear as a doublet around ~4.1 ppm. Broad exchangeable signals for the piperidine -NH₂⁺ around 8.5-9.0 ppm.

| Physical State | White to off-white crystalline powder (Hydrochloride salt). |

Troubleshooting & Optimization

  • Low Yield in Step 1: Usually caused by moisture in the THF or degraded tBuOK. If tBuOK has hydrolyzed to KOH, hydroxide will attack the fluoropyridine, forming 5-bromo-2-pyridinol. Ensure strict anhydrous conditions.

  • Incomplete Deprotection in Step 2: If the product does not precipitate, the concentration of DCM may be too high, or the HCl equivalents are insufficient. Evaporate half of the solvent volume under reduced pressure and add an additional 2.0 equivalents of HCl in dioxane.

References

  • Foghorn Therapeutics Inc. (2022). Smarca degraders and uses thereof. WIPO / Google Patents (WO2022125804A1).
  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at:[Link]

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromopyridine Derivatives

Introduction & Mechanistic Challenges The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, heavily utilized by drug development professionals for constructing complex biaryl scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, heavily utilized by drug development professionals for constructing complex biaryl scaffolds[1]. However, integrating 5-bromopyridine derivatives into these workflows presents unique electronic and steric challenges. The basic nitrogen atom within the pyridine ring possesses a lone pair that can readily coordinate with the palladium catalyst, leading to catalyst poisoning, off-target complexation, and diminished yields[2]. Furthermore, the electron-deficient nature of the pyridine ring can alter the kinetics of the oxidative addition step, necessitating precise optimization of the catalyst, ligand, and solvent environment.

Mechanistic Causality in Reaction Design

Successful cross-coupling of 5-bromopyridines requires a deep understanding of the causality behind each experimental variable:

  • Substrate Pre-treatment (Preventing Coordination): Substrates bearing additional Lewis basic groups, such as 3-amino-5-bromopyridine, are particularly prone to stalling the catalytic cycle. Protecting these labile amines via N-acetylation prior to the coupling reaction is a critical step to prevent irreversible binding to the active Pd(0) species[2].

  • Transmetalation (The Role of Water): The choice of base and solvent dictates the success of the transmetalation step. A solvent mixture of 1,4-dioxane and water (typically in a 4:1 volume ratio) is employed not merely to dissolve inorganic salts. Mechanistically, water is required to hydroxylate the arylboronic acid, forming a reactive, electron-rich boronate complex that efficiently transfers the aryl group to the Pd(II) center[1].

  • Reductive Elimination (Steric Acceleration): For highly deactivated or sterically hindered substrates, bulky ligands are required to accelerate reductive elimination and push the catalytic cycle forward. The use of Pd2​(dba)3​ combined with [HP(t-Bu)3​]BF4​ and KF⋅2H2​O provides a robust system that operates efficiently even at room temperature[3].

  • Alternative Catalysis & Scalability: Recent innovations have demonstrated the efficacy of "naked nickel" catalysts, such as Ni(4-CF3​stb)3​ , which successfully couple 3-bromopyridines with heteroaryl boronic acids at milder temperatures (60 °C) while avoiding the cost of palladium[4]. For large-scale pharmaceutical manufacturing, continuous-flow microreactors have been utilized to perform these couplings with residence times as short as 3 minutes[5].

Workflow Visualization

SuzukiWorkflow N1 1. Substrate Pre-treatment Protect labile amines to prevent Pd-coordination N2 2. Catalyst Selection Pd(PPh3)4 or Pd2(dba)3/P(t-Bu)3 for steric acceleration N1->N2 N3 3. Solvent & Base 1,4-Dioxane : H2O (4:1) + K3PO4 Facilitates boronate formation N2->N3 N4 4. Inert Atmosphere Argon sparging / Freeze-Pump-Thaw Prevents Pd(0) oxidation N3->N4 N5 5. Cross-Coupling 85–95 °C for 15–24 h Continuous stirring N4->N5 N6 6. Self-Validation LC-MS & qNMR (Internal Std) Confirm conversion >95% N5->N6 N7 7. Isolation Aqueous extraction & Silica gel chromatography N6->N7

Workflow for the Suzuki-Miyaura cross-coupling of 5-bromopyridine derivatives.

Quantitative Data Summary

The following table synthesizes field-proven conditions and yields for various 5-bromopyridine derivatives across different catalytic systems:

SubstrateCoupling PartnerCatalyst SystemBase / SolventTemp / TimeYieldRef
5-Bromo-2-methylpyridin-3-amine (N-acetylated)Arylboronic acids Pd(PPh3​)4​ (5 mol%) K3​PO4​ / 1,4-Dioxane: H2​O (4:1)85–95 °C, 18 h65–85%[1]
3-Bromopyridine3-Thienylboronic acid Ni(4-CF3​stb)3​ (10 mol%) K3​PO4​ / DMA60 °C, 16 h86%[4]
Heteroaryl BromidesArylboronic acids Pd2​(dba)3​ / [HP(t-Bu)3​]BF4​ KF⋅2H2​O / THF: H2​O RT, 24 h>90%[3]
3-Amino-5-bromopyridineArylboronic acids Pd(dppf)Cl2​ (3 mol%) K2​CO3​ / 1,4-Dioxane: H2​O 80–110 °C, 15 h70–85%[2]
Heteroaryl Halides(Hetero)arylboronic acids Pd(PPh3​)4​ (0.05–1.5 mol%)Continuous Flow System100 °C, 3 min>80%[5]

Self-Validating Experimental Protocol

To ensure reproducibility and prevent the loss of high-value intermediates, this protocol integrates a self-validating quantitative NMR (qNMR) hold-point.

Phase 1: Substrate Pre-treatment (If applicable)

  • If utilizing a substrate with a primary amine (e.g., 3-amino-5-bromopyridine), dissolve the substrate in dichloromethane (DCM) and add 1.5 equivalents of triethylamine[2].

  • Slowly add 1.2 equivalents of acetic anhydride at 0 °C, then warm to room temperature. Monitor via TLC until complete consumption of the starting material.

  • Perform an aqueous work-up and isolate the N-acetylated bromopyridine to prevent downstream Pd-coordination[2].

Phase 2: Reaction Assembly & Degassing

  • To an oven-dried Schlenk flask, add the protected 5-bromopyridine derivative (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and anhydrous K3​PO4​ (2.5 equiv.)[1].

  • Self-Validation Step: Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for downstream qNMR conversion checks[4].

  • Add Pd(PPh3​)4​ (5 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon (repeat 3 times) to remove atmospheric oxygen, which rapidly degrades the active Pd(0) into inactive Pd(II) species.

  • Introduce a degassed mixture of 1,4-dioxane and deionized water (4:1 volume ratio) via syringe[1].

Phase 3: Execution & In-Process Validation

  • Heat the reaction mixture to 85–95 °C with vigorous stirring for 15–18 hours[1].

  • Self-Validation Hold-Point: Before proceeding to resource-intensive chromatography, withdraw a 50 µL aliquot via a purged syringe.

  • Dilute half of the aliquot in LC-MS grade acetonitrile to confirm the mass of the desired product and the disappearance of the bromopyridine starting material.

  • Evaporate the other half of the aliquot, dissolve in CDCl3​ , and perform a rapid crude NMR. Compare the integration of the product's distinct aryl protons against the methoxy peaks of the 1,3,5-trimethoxybenzene standard. Do not proceed to work-up unless the calculated conversion exceeds 95%.

Phase 4: Work-up & Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3​ and brine. The aqueous washes remove the inorganic salts and residual boronic acid.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure 5-arylpyridine derivative.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: PMC (National Institutes of Health) URL:[Link]

  • Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water Source: PMC (National Institutes of Health) URL:[Link]

  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling Source: PMC (National Institutes of Health) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for the Characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine as a potential inhibitor of Lysi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine as a potential inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a promising target in oncology. Drawing upon established methodologies for potent analogs within the 3-(piperidin-4-ylmethoxy)pyridine class, we present detailed protocols for the biochemical and cellular evaluation of this compound. These protocols are designed to be self-validating, enabling researchers to determine the compound's potency, selectivity, and cellular mechanism of action.

Introduction: LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of H3K4 is generally associated with transcriptional repression, while the demethylation of H3K9 can lead to transcriptional activation. LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, where it contributes to the maintenance of a malignant phenotype by suppressing differentiation and promoting cell proliferation. Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.

The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a core structural motif in a class of potent, reversible, and competitive inhibitors of LSD1.[1][2] Analogs bearing this scaffold have demonstrated impressive potency, with Ki values as low as 29 nM, and significant anti-proliferative effects in cancer cell lines with EC50 values in the nanomolar range.[1][2] This document focuses on a specific analog, 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine, providing a roadmap for its comprehensive characterization.

Synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, based on established chemical literature for similar compounds.[1][3]

Protocol 2.1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine from commercially available starting materials.

Materials:

  • 5-Bromo-2-fluoropyridine or 5-Bromo-2-chloropyridine

  • 4-(Hydroxymethyl)piperidine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(hydroxymethyl)piperidine (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 5-Bromo-2-fluoropyridine or 5-Bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

Biochemical Characterization

The initial characterization of a potential LSD1 inhibitor involves determining its potency and selectivity through in vitro biochemical assays.

LSD1 Enzymatic Inhibition Assay

A variety of assay formats are available to measure LSD1 activity, including those that detect the production of hydrogen peroxide (a byproduct of the demethylation reaction) or directly measure the demethylated histone substrate.[4][5] Commercially available kits offer a convenient and high-throughput method for initial screening.

Protocol 3.1.1: Fluorometric LSD1 Inhibition Assay (Using a Commercial Kit)

Objective: To determine the IC50 value of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine against purified human LSD1 enzyme.

Materials:

  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) or similar.[6]

  • Purified recombinant human LSD1 enzyme.

  • 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

  • A known LSD1 inhibitor as a positive control (e.g., Tranylcypromine).

  • Fluorescence microplate reader.

Procedure:

  • Follow the manufacturer's protocol for the LSD1 inhibitor assay kit.[6]

  • Prepare a serial dilution of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine in the assay buffer. A typical concentration range to test is from 1 nM to 100 µM.

  • Add the diluted compound or vehicle control (DMSO) to the wells of the microplate containing the di-methylated histone H3K4 substrate.

  • Initiate the reaction by adding the purified LSD1 enzyme to each well.

  • Incubate the plate according to the manufacturer's instructions to allow for the demethylation reaction to proceed.

  • Stop the reaction and add the capture and detection antibodies sequentially.

  • Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[6]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Enzyme Kinetics and Selectivity

To understand the mechanism of inhibition and the selectivity profile, further biochemical studies are necessary.

Protocol 3.2.1: Enzyme Kinetic Studies

Objective: To determine if 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a competitive, non-competitive, or uncompetitive inhibitor of LSD1.

Procedure:

  • Perform the LSD1 enzymatic assay as described in Protocol 3.1.1 with varying concentrations of both the inhibitor and the H3K4 peptide substrate.

  • Generate Lineweaver-Burk plots to visualize the kinetic data. A competitive inhibitor will show an increase in the apparent Km with no change in Vmax.[1]

Protocol 3.2.2: Selectivity Profiling against Monoamine Oxidases (MAOs)

Objective: To assess the selectivity of the compound for LSD1 over the related enzymes MAO-A and MAO-B.

Procedure:

  • Utilize commercially available MAO-A and MAO-B inhibitor screening kits.

  • Determine the IC50 values for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine against MAO-A and MAO-B using a similar procedure as for the LSD1 assay.

  • Calculate the selectivity index by dividing the IC50 (MAO) by the IC50 (LSD1). High selectivity is desirable to minimize off-target effects.[1][7]

Cellular Characterization

Evaluating the effects of the inhibitor in a cellular context is crucial to determine its therapeutic potential.

Cellular Target Engagement and Histone Methylation

Protocol 4.1.1: Western Blot Analysis of Histone H3K4 Methylation

Objective: To confirm that the compound inhibits LSD1 activity in cells, leading to an increase in H3K4me1 and H3K4me2 levels.

Materials:

  • A relevant cancer cell line (e.g., MV4-11 for AML).

  • Cell culture reagents.

  • 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

  • Lysis buffer.

  • Primary antibodies against H3K4me1, H3K4me2, and total Histone H3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Culture the cancer cells and treat them with increasing concentrations of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine or vehicle control for 48-72 hours.

  • Harvest the cells and perform histone extraction.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for H3K4me1, H3K4me2, and total H3 (as a loading control).

  • Incubate with the appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence imager.

  • Quantify the band intensities to determine the dose-dependent increase in H3K4 methylation.

Anti-proliferative and Apoptosis Assays

Protocol 4.2.1: Cell Viability Assay

Objective: To determine the effect of the compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay kit.

  • Luminometer or microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine for 72-96 hours.

  • Perform the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.

  • Measure luminescence or absorbance to determine cell viability.

  • Calculate the EC50 value from the dose-response curve.

Protocol 4.2.2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Treated cells from Protocol 4.2.1.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Harvest the treated cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Data Presentation and Visualization

Tables for Quantitative Data

Table 1: Biochemical Potency and Selectivity of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (Hypothetical Data)

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
5-Bromo-2-(piperidin-4-ylmethoxy)pyridineTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Analog X[1]29 (Ki)>50,000 (Ki)9,700 (Ki)>1724334

Table 2: Cellular Activity of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (Hypothetical Data)

Cell LineEC50 (nM)Apoptosis Induction
MV4-11 (AML)To be determinedTo be determined
MOLM-13 (AML)To be determinedTo be determined
Analog X[1]280-480Yes
Diagrams

LSD1_Mechanism cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition H3K4me2 Histone H3 (Lys4-dimethylated) LSD1_FAD LSD1-FAD (Active Enzyme) H3K4me2->LSD1_FAD Substrate Binding H3K4me1 Histone H3 (Lys4-monomethylated) LSD1_FAD->H3K4me1 Demethylation LSD1_FADH2 LSD1-FADH2 (Reduced Enzyme) LSD1_FAD->LSD1_FADH2 CH2O Formaldehyde LSD1_FAD->CH2O LSD1_FADH2->LSD1_FAD Re-oxidation H2O2 H2O2 LSD1_FADH2->H2O2 O2 O2 O2->LSD1_FADH2 Inhibitor 5-Bromo-2- (piperidin-4-ylmethoxy) pyridine Inhibitor->LSD1_FAD Competitive Binding

Caption: Mechanism of LSD1 demethylation and competitive inhibition.

Inhibitor_Testing_Workflow Start Synthesize Compound Biochemical_Assay Biochemical Assays (IC50, Kinetics, Selectivity) Start->Biochemical_Assay Cellular_Assay Cellular Assays (Target Engagement, Viability, Apoptosis) Biochemical_Assay->Cellular_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Cellular_Assay->Data_Analysis Conclusion Characterize as LSD1 Inhibitor Data_Analysis->Conclusion

Caption: Experimental workflow for LSD1 inhibitor characterization.

References

  • LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (2016, February 23). Retrieved from [Link]

  • LSD1 Histone Demethylase Assays and Inhibition - PubMed - NIH. Retrieved from [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. Retrieved from [Link]

  • An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. Retrieved from [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Retrieved from [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - ACS Publications. Retrieved from [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC. Retrieved from [Link]

  • A Selective Phenelzine Analogue Inhibitor of Histone Demethylase LSD1. Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed. Retrieved from [Link]

Sources

Application

Application Note: A Validated Protocol for Molecular Docking Simulation of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine with Lysine-Specific Demethylase 1 (LSD1)

Abstract Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction and analysis of ligand-protein interactions at an atomic level.[1][2][3] This application note provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a pivotal computational technique in structure-based drug design, enabling the prediction and analysis of ligand-protein interactions at an atomic level.[1][2][3] This application note provides a comprehensive, field-proven protocol for performing molecular docking simulations using 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine, a known potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[4][5] We present a self-validating workflow that begins with reproducing the binding pose of a known co-crystallized inhibitor to establish protocol reliability, followed by the docking of the title compound. This guide is designed for researchers and drug development professionals, detailing not only the procedural steps but also the scientific rationale behind them, from system preparation using AutoDock Tools to in-depth analysis and visualization with PyMOL.

Introduction: The Principle of Molecular Docking

The primary objective of molecular docking is to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, typically a protein.[6] The process involves two critical components: a sampling algorithm that generates a variety of ligand poses within the receptor's binding site, and a scoring function that estimates the binding affinity for each pose, typically as a free energy value (ΔG).[1] A more negative binding affinity score generally indicates a more favorable binding interaction.[7][8] This in silico approach allows for the rapid screening of virtual compound libraries and provides invaluable insights into the molecular interactions—such as hydrogen bonds and hydrophobic contacts—that drive ligand binding, thereby guiding lead optimization efforts.[6][9]

Materials and Software

This protocol utilizes freely available and widely adopted software tools. Ensure the following are installed before proceeding.

SoftwareVersion (or latest)SourceURL
AutoDock Tools (MGLTools) 1.5.7 or higherThe Scripps Research Institutehttps://ccsb.scripps.edu/mgltools/downloads/[10]
AutoDock Vina 1.2.3 or higherThe Scripps Research Institutehttps://vina.scripps.edu/downloads/[10]
PyMOL Open-Source or LicensedSchrödinger, Inc.https://pymol.org/2/[11]
Protein Data Bank (PDB) N/ARCSBhttps://www.rcsb.org/

Experimental Workflow Overview

A robust docking study is built on a foundation of careful preparation and validation. Our workflow is designed to ensure the reliability of the generated results by first validating the docking protocol against an experimentally determined structure.

Molecular_Docking_Workflow cluster_prep Phase 1: System Preparation cluster_validation Phase 2: Protocol Validation (Redocking) cluster_production Phase 3: Production Docking PDB_Fetch Fetch Target PDB Structure Receptor_Prep Prepare Receptor PDB_Fetch->Receptor_Prep Ligand_Prep Prepare Ligand(s) PDB_Fetch->Ligand_Prep Grid_Gen_Val Define Binding Site (Grid) Receptor_Prep->Grid_Gen_Val Dock_Val Execute Redocking Ligand_Prep->Dock_Val Grid_Gen_Val->Dock_Val RMSD_Calc Calculate RMSD Dock_Val->RMSD_Calc Validation_Check Validation Check (RMSD < 2.0 Å?) RMSD_Calc->Validation_Check Dock_Prod Dock Ligand of Interest Validation_Check->Dock_Prod Protocol Validated Analysis Analyze & Visualize Results Dock_Prod->Analysis

Figure 1: High-level overview of the validated molecular docking workflow.

Protocol Part 1: System Preparation & Protocol Validation

Causality: Before docking our compound of interest, we must first prove that our chosen software parameters can accurately reproduce a known, experimentally determined binding pose. This process, known as redocking, is the cornerstone of a trustworthy protocol.[12][13] We calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose; a value below 2.0 Å is considered a successful validation.[8][14][15]

Step 4.1: Obtain Target Crystal Structure
  • Navigate to the RCSB Protein Data Bank (PDB).

  • Search for a high-resolution crystal structure of human LSD1 (also known as KDM1A) complexed with an inhibitor. For this protocol, we will use PDB ID: 2Y46 , which contains a potent inhibitor bound in the active site.

  • Download the structure in "PDB Format".

Step 4.2: Receptor Preparation (using AutoDock Tools)

Rationale: The raw PDB file contains non-essential water molecules and lacks hydrogen atoms required for calculating interactions. We must clean the structure, add polar hydrogens, and compute partial charges to prepare it for docking.[16][17][18]

  • Launch AutoDock Tools (ADT).

  • Load the protein: File > Read Molecule > 2Y46.pdb.

  • Clean the Protein:

    • Delete water molecules: Edit > Delete Water.

    • Remove the co-crystallized ligand and other heteroatoms (except cofactors like FAD, which is essential for LSD1). The ligand in 2Y46 is named '273'. Select and delete it.

  • Add Hydrogens: Edit > Hydrogens > Add. Select Polar only and click OK.

  • Compute Charges: Edit > Charges > Compute Gasteiger.

  • Save as PDBQT: This format includes atomic coordinates, partial charges, and atom types.

    • Grid > Macromolecule > Choose.

    • Select 2Y46 and click Select Molecule.

    • Save the file as receptor.pdbqt.

Step 4.3: Co-crystallized Ligand Preparation (for Redocking)
  • Open a new session in ADT or delete the prepared protein.

  • Load the original 2Y46.pdb file again.

  • Isolate the ligand ('273') by deleting the protein and water.

  • Prepare the Ligand:

    • Ligand > Input > Choose.

    • Select the ligand '273' and click Select Molecule for AutoDock.

    • ADT will automatically detect the ligand's root and rotatable bonds.

  • Save as PDBQT: Ligand > Output > Save as PDBQT. Name it known_ligand.pdbqt.

Step 4.4: Binding Site Definition (Grid Box Generation)

Rationale: The docking algorithm needs a defined search space. The grid box should be centered on the active site and large enough to accommodate the ligand, allowing it to rotate and translate freely.[11] For validation, we center the box on the co-crystallized ligand's position.

  • Load the prepared receptor.pdbqt and known_ligand.pdbqt into ADT.

  • Open the Grid Box tool: Grid > Grid Box....

  • Center the grid box on the ligand by selecting the ligand in the Grid Options window.

  • Adjust the dimensions (size_x, size_y, size_z) to ensure the box fully encloses the binding pocket with a margin of ~4-5 Å on all sides. A size of 20x20x20 Å is a good starting point for this system.[19]

  • Note the center coordinates and dimensions . You will need these for the configuration file.

Protocol_Validation_Workflow start Start fetch_pdb Fetch PDB Structure (e.g., 2Y46) start->fetch_pdb separate Separate Receptor & Co-crystallized Ligand fetch_pdb->separate prep_receptor Prepare Receptor (Add H, Charges) -> receptor.pdbqt separate->prep_receptor prep_ligand Prepare Ligand (Set Torsions) -> known_ligand.pdbqt separate->prep_ligand define_grid Define Grid Box (Centered on known_ligand) prep_receptor->define_grid prep_ligand->define_grid run_dock Execute Redocking (AutoDock Vina) define_grid->run_dock load_results Load Poses & Crystal Structure into PyMOL run_dock->load_results calc_rmsd Calculate RMSD load_results->calc_rmsd decision RMSD < 2.0 Å? calc_rmsd->decision end_success Protocol Validated decision->end_success Yes end_fail Refine Parameters decision->end_fail No

Figure 2: Step-by-step workflow for the protocol validation via redocking.

Step 4.5: Execute Validation Docking (Redocking)
  • Create a new text file named config.txt in your working directory.

  • Populate it with the parameters from the grid box generation step.[10]

  • Run AutoDock Vina from the command line: vina --config config.txt --log redocking_log.txt[10]

Step 4.6: Analyze Validation Results (RMSD Calculation)
  • Launch PyMOL.

  • Load the original crystal structure: File > Open > 2Y46.pdb.

  • Load the redocking results: File > Open > redocking_output.pdbqt. PyMOL will load the different poses as separate states.

  • Isolate the original ligand and the top-ranked docked pose (mode 1).

    • In the object panel, for 2Y46, type: select crystal_ligand, resn 273

    • For redocking_output, ensure you are on state 1, then type: select docked_pose_1, state 1

  • Align the docked pose to the crystal ligand: align docked_pose_1, crystal_ligand

  • PyMOL will report the RMSD value in the command feedback area. A value < 2.0 Å confirms the protocol is reliable.[12][15]

Protocol Part 2: Docking of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Step 5.1: Ligand Preparation
  • Obtain the 2D structure of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (e.g., from PubChem or by drawing it in a chemical editor). Save it as an SDF or MOL2 file.

  • In a new ADT session, open the ligand file.

  • Follow the same preparation steps as in 4.3 to add charges, detect the root, and set rotatable bonds.

  • Save the prepared ligand as ligand_of_interest.pdbqt.

Step 5.2: Execute Production Docking
  • Modify your config.txt file, changing only the ligand and out file names:

  • Run AutoDock Vina again from the command line: vina --config config.txt --log production_log.txt

Protocol Part 3: Analysis and Interpretation of Results

Step 6.1: Interpreting Docking Scores

The primary output is a table of binding affinities for the top poses, found in the log file (production_log.txt).

Rationale: The binding affinity score is an estimate of the binding free energy (ΔG) in kcal/mol.[8] More negative values suggest stronger, more favorable binding.[7][20] Scores are used to rank different ligands or different poses of the same ligand. While not a perfect predictor of experimental affinity, it is a powerful tool for prioritization.[20]

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)
1-9.50.000 / 0.000
2-9.21.875 / 2.451
3-9.02.134 / 3.012
.........

Table generated from a hypothetical production_log.txt file.

Step 6.2: Visualizing and Analyzing Interactions in PyMOL

Rationale: A good docking score is meaningless without a chemically sensible binding pose.[7] Visualization is critical to inspect the interactions between the ligand and key amino acid residues in the active site.[8][21]

  • Launch PyMOL and load the prepared receptor: File > Open > receptor.pdbqt.

  • Load the docking results: File > Open > production_output.pdbqt.

  • Display the protein as a surface and the ligand (state 1) as sticks for clarity.

  • Identify Key Interactions:

    • Use the "Wizard" menu: Wizard > Measurement. This allows you to measure distances between atoms to identify potential hydrogen bonds (typically < 3.5 Å).[22]

    • To find residues interacting with the ligand, use the selection tools. For example: select binding_site, (byres (ligand_of_interest within 4 of polymer))

    • Display the interacting residues as sticks and label them to understand the binding environment.[23]

  • Analyze the Binding Mode:

    • Does the piperidine ring form hydrogen bonds with polar residues (e.g., Asp, Glu, Ser)?

    • Does the bromo-pyridine ring sit in a hydrophobic pocket, potentially interacting with residues like Phe, Leu, or Tyr?

    • How does this pose compare to that of the original co-crystallized inhibitor? Does it occupy the same sub-pockets? This comparative analysis provides deeper insight into the potential mechanism of action.

Conclusion

This application note outlines a rigorous and validated protocol for conducting molecular docking simulations with 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine against its target, LSD1. By emphasizing protocol validation through redocking, this guide ensures a higher degree of confidence in the resulting predictions. The detailed steps for system preparation, docking execution, and results analysis provide researchers with a robust framework for leveraging computational tools to accelerate structure-based drug discovery efforts.

References

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023). YouTube.
  • How to interprete and analyze molecular docking results? (2024).
  • Dock ligands and libraries of ligands with AutoDock Vina Extended.
  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • Basic docking. Autodock Vina 1.2.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • Visualizing protein-protein docking using PyMOL. (2021). Medium.
  • How can I validate a docking protocol? (2015).
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube.
  • How to Interpret Molecular Docking Results. (2026). YouTube.
  • How can I valid
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Protein-ligand docking. Cresset Group.
  • Molecular docking in drug design: Basic concepts and applic
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Using PyMOL as a Platform for Computational Drug Design. (2017). Advanced Science News.
  • Session 4: Introduction to in silico docking.
  • Visualization of Molecular Docking result by PyMOL. (2022). YouTube.
  • Molecular docking proteins preparation. (2019).
  • Validation of Docking Methodology (Redocking). (2024).
  • Kumar, A., & Zhang, K. Y. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSCiMed Central.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(4), 1640–1650.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Synthesis

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing functionalized heterocycles often presents regioselectivity and conversion challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing functionalized heterocycles often presents regioselectivity and conversion challenges. This guide provides drug development professionals with field-proven troubleshooting strategies, validated protocols, and mechanistic insights to maximize the yield of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

Mechanistic Overview & Causality

The synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine relies on a Nucleophilic Aromatic Substitution (SNAr) . The success of this reaction hinges on the differential reactivity of the two halogens on the pyridine ring[1].

The electronegative pyridine nitrogen withdraws electron density via resonance, creating a strong partial positive charge at the ortho (C2) and para (C4) positions. Consequently, the C2-chlorine is highly activated for nucleophilic attack. In contrast, the meta position (C5) is not activated by resonance, leaving the C5-bromine intact during the SNAr process[2].

To prevent the secondary amine of the piperidine ring from competing as a nucleophile, the standard approach utilizes an N-Boc protected precursor, followed by acidic deprotection to yield the stable hydrochloride salt[3].

G A 5-Bromo-2-chloropyridine + N-Boc-piperidin-4-ylmethanol B Alkoxide Formation (NaH, THF, 0°C) A->B Deprotonation C Meisenheimer Complex (C2-Attack) B->C SNAr D N-Boc Protected Intermediate C->D -Cl⁻ E Deprotection (HCl/Dioxane) D->E Cleavage F Target Molecule (HCl Salt) E->F Salt Formation

Figure 1: Mechanistic workflow for the SNAr synthesis of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

Self-Validating Experimental Protocol

This optimized two-stage protocol uses built-in visual and analytical validation checkpoints to ensure high yield and prevent downstream failures.

Stage 1: SNAr Coupling (N-Boc Protection Strategy)
  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (10 volumes) under an inert N₂ atmosphere at 0 °C.

  • Nucleophile Addition: Add a solution of N-Boc-piperidin-4-ylmethanol (1.1 eq) in THF dropwise over 15 minutes.

    • Self-Validation Checkpoint: Observe steady H₂ gas evolution. Do not proceed until gas evolution completely ceases (typically 30–45 minutes), confirming quantitative alkoxide formation.

  • Electrophile Addition: Add 5-bromo-2-chloropyridine (1.0 eq) in one portion. Remove the ice bath and heat the reaction to 65 °C for 12 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The starting material (m/z 192/194) should be consumed, replaced by the N-Boc intermediate (m/z 371/373 [M+H]⁺).

  • Workup: Quench with cold water. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate.

Stage 2: Deprotection & Salt Formation
  • Boc Cleavage: Dissolve the purified intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir for 4 hours.

  • Isolation:

    • Self-Validation Checkpoint: The product will precipitate out of the solution as the deprotection progresses.

  • Filtration: Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to afford 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride[3].

Troubleshooting & FAQs

Q: I attempted a direct, one-step synthesis using unprotected piperidin-4-ylmethanol and DIPEA under microwave irradiation[4]. My yield is below 45%. Why? A: While microwave-assisted SNAr with unprotected amines is reported in literature[4], it often suffers from poor chemoselectivity. The secondary amine of the piperidine ring is a highly effective nucleophile. Even with bulky bases like DIPEA, competitive N-alkylation at the C2 position of the pyridine ring occurs, forming a bis-alkylated or N-linked byproduct. Fix: Switch to the N-Boc protected protocol described above. The steric bulk and electron-withdrawing nature of the Boc group completely eliminate N-alkylation.

Q: My LC-MS shows a massive impurity peak at m/z 174/176. What is this, and how do I stop it? A: This mass corresponds to 5-bromo-2-hydroxypyridine (often existing as its tautomer, 5-bromo-2-pyridone). This is a classic symptom of moisture contamination. If water is present, NaH reacts to form NaOH. The hydroxide ion is a small, aggressive nucleophile that outcompetes your bulky alkoxide, hydrolyzing the 5-bromo-2-chloropyridine. Fix: Ensure your THF is strictly anhydrous (<50 ppm water), use fresh NaH, and flame-dry your glassware.

Q: Can I use Potassium tert-butoxide (KOtBu) instead of NaH to avoid mineral oil? A: It is not recommended for this specific substrate. KOtBu is a strong base but also a nucleophile. At elevated temperatures (>60 °C), tert-butoxide can directly attack the pyridine ring, leading to tert-butyl ether byproducts. Furthermore, strong alkoxide bases can trigger unwanted β-hydride elimination or debromination pathways[1]. NaH acts strictly as a non-nucleophilic base, ensuring clean alkoxide generation.

Troubleshooting Start Issue: Low Product Yield LCMS Analyze Crude via LC-MS Start->LCMS N_Alk Side Product: m/z 293 (N-Alkylation) LCMS->N_Alk Hydro Side Product: m/z 174 (5-Bromo-2-pyridone) LCMS->Hydro Incomp Issue: Unreacted SM (Incomplete Conversion) LCMS->Incomp Fix1 Use N-Boc protection instead of free amine N_Alk->Fix1 Fix2 Strictly anhydrous conditions; Use fresh NaH Hydro->Fix2 Fix3 Ensure H₂ evolution ceases before adding electrophile Incomp->Fix3

Figure 2: LC-MS driven troubleshooting decision tree for common SNAr side reactions.

Quantitative Data: Condition Optimization Summary

The table below summarizes the causal relationship between reaction conditions and isolated yields, validating the choice of our standard protocol.

Reagents / BaseSolventTemperaturePrimary Impurity ObservedIsolated Yield
Free Amine + DIPEA[4]THF120 °C (Microwave)N-Alkylated byproduct42 - 45%
N-Boc + KOtBuTHF65 °C (Thermal)tert-Butyl ether, Debromination65 - 70%
N-Boc + NaH (Wet)DMF25 °C (Thermal)5-Bromo-2-pyridone (Hydrolysis)< 30%
N-Boc + NaH (Dry) THF 65 °C (Thermal) Trace unreacted SM 88 - 92%

References

  • [4] Google Patents. WO2012164071A1 - Imidazole derivatives. Available at:

  • [2] White Rose eTheses Online. New Routes to α-Arylated N-Boc Heterocycles. Available at:[Link]

Sources

Optimization

Introduction: A Note from the Senior Application Scientist

Title: Technical Support Center: Overcoming Purification Challenges of Brominated Pyridines Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Purification Challenges of Brominated Pyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who hit a wall when isolating brominated pyridine building blocks. These compounds are notorious for three distinct purification challenges: severe chromatographic streaking due to basic nitrogen-silanol interactions, the generation of closely related regioisomers (e.g., 2-bromo vs. 3-bromo derivatives) with nearly identical polarities, and unexpected product loss due to the high volatility of lower molecular weight species.

This guide is designed as a self-validating troubleshooting matrix. We won't just tell you what solvent to use; we will explore the causality behind the physicochemical interactions so you can rationally optimize your purification workflows.

Section 1: Diagnostic FAQs - Understanding the Causality

Q1: Why does my bromopyridine streak so severely on standard silica gel, and how do I fix it? A: Streaking (or peak tailing) occurs because the basic nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting strongly with the acidic, unendcapped silanol groups (-SiOH) on the surface of standard normal-phase silica gel[1]. This creates a dual-retention mechanism: standard partition chromatography combined with strong acid-base ion-exchange interactions. The Fix: You must chemically mask these active sites. Adding a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) at 1-5% (v/v) to your mobile phase allows the modifier to competitively bind and neutralize the acidic silanols, ensuring your bromopyridine elutes in a tight, symmetrical band[1][2].

Q2: My bromination reaction yielded a mixture of regioisomers (e.g., 2-bromo and 3-bromopyridine). They co-elute perfectly on normal-phase TLC. How can I separate them? A: Regioisomers of bromopyridine often possess nearly identical dipole moments and polar surface areas, rendering normal-phase silica chromatography highly ineffective[3]. The Fix: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). In reverse-phase systems, separation is driven by subtle differences in hydrophobic surface area and shape selectivity rather than pure polarity. Using a C18 or a specialized low-silanol column (like Newcrom R1) with an Acetonitrile/Water gradient modified with 0.1% Formic Acid or Phosphoric Acid exploits these micro-hydrophobic differences to achieve baseline resolution[4].

Q3: I concentrated my purified 2-bromopyridine fractions on the rotary evaporator, but my isolated yield is abysmal. Where did my product go? A: Lower molecular weight bromopyridines (particularly 2-bromopyridine and 3-bromopyridine) possess significant vapor pressures at room temperature. They frequently co-distill with common organic solvents (like dichloromethane, methanol, or ethyl acetate) under reduced pressure[5]. The Fix: Never evaporate solvents containing low MW bromopyridines at high bath temperatures or deep vacuum. Keep the water bath below 25°C and the pressure above 100 mbar. Alternatively, consider fractional distillation for the primary purification of volatile liquid bromopyridines instead of chromatography[5].

Section 2: Experimental Workflows & Logical Relationships

To systematically resolve these issues, adhere to the following logic pathways.

G Start Crude Bromopyridine TLC Analyze via Normal Phase TLC Start->TLC Decision1 Severe Tailing/Streaking? TLC->Decision1 AddTEA Add 1-5% TEA to Eluent Decision1->AddTEA Yes Success Flash Chromatography Isolation Decision1->Success No Decision2 Resolution Improved? AddTEA->Decision2 Alumina Switch to Basic Alumina or Amine-Silica Decision2->Alumina No Decision2->Success Yes Alumina->Success

Workflow for diagnosing and resolving pyridine streaking on silica gel.

G2 Mix Regioisomer Mixture (e.g., 2-bromo vs 3-bromo) NPTLC Normal Phase Silica (Hexane/EtOAc) Mix->NPTLC Dec1 ΔRf > 0.15? NPTLC->Dec1 NPFlash Normal Phase Flash Chromatography Dec1->NPFlash Yes RPHPLC Reverse-Phase HPLC (MeCN/H2O + Acid) Dec1->RPHPLC No Dec2 Baseline Separation? RPHPLC->Dec2 Opt Adjust pH / Gradient or use Phenyl Column Dec2->Opt No Pure Isomer Isolation Dec2->Pure Yes Opt->RPHPLC

Workflow for separating closely related bromopyridine regioisomers.

Section 3: Self-Validating Experimental Protocols

Protocol A: Modified Flash Chromatography for Basic Bromopyridines Causality: Pre-treating the silica gel with a basic modifier ensures that all active silanol sites are occupied before the bromopyridine is introduced, preventing irreversible adsorption.

  • Eluent Preparation: Prepare the desired mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing (Validation Step 1): Slurry pack the silica gel using the TEA-modified eluent. Validation: Run 2 column volumes of the modified eluent through the bed. Check the pH of the eluting solvent; it should be basic (pH > 8), confirming silanol deactivation.

  • Sample Loading: Dissolve the crude bromopyridine in a minimal amount of the modified eluent. If the sample is insoluble, dry-load it onto Celite (do not dry load onto untreated silica, as this will cause localized streaking).

  • Elution & Monitoring: Elute the column under positive pressure.

  • Concentration (Validation Step 2): Combine pure fractions. Evaporate the solvent on a rotary evaporator with the water bath set to ≤ 25°C and vacuum no lower than 150 mbar to prevent the volatilization of the bromopyridine[5]. Validation: Weigh the flask periodically; stop evaporation immediately once the mass stabilizes to avoid co-distillation of the product.

Protocol B: RP-HPLC Separation of Bromopyridine Regioisomers Causality: Acidic modifiers in the aqueous phase protonate the pyridine nitrogen, increasing its solubility in the mobile phase and sharpening the peak shape by preventing secondary interactions with residual silanols on the C18 stationary phase.

  • System Preparation: Equip the preparative HPLC with a high-carbon-load C18 column or a specialized low-silanol column (e.g., Newcrom R1)[4].

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Design: Start with a shallow gradient (e.g., 5% B to 40% B over 30 minutes). Bromopyridines are relatively polar; a steep gradient will cause them to co-elute in the solvent front.

  • Injection & Collection (Validation Step): Inject a 5 mg test aliquot. Validation: Monitor UV absorbance at 254 nm and 280 nm. You should observe distinct peaks for the 2-bromo and 3-bromo isomers. If resolution (Rs) is < 1.5, decrease the gradient slope to 0.5% B/minute.

  • Isolation: Scale up the injection volume. Lyophilize the collected fractions to isolate the pure regioisomers as formate salts (or neutralize with NaHCO₃ and extract with DCM for the free base).

Section 4: Quantitative Data Summaries

Table 1: Mobile Phase Modifiers for Pyridine Chromatography

ModifierTypical ConcentrationStationary PhaseMechanism of ActionVolatility / Removal
Triethylamine (TEA)1.0 - 5.0% (v/v)Normal Phase (Silica)Competitively binds acidic silanolsHigh (Removable in vacuo)
Ammonium Hydroxide0.5 - 2.0% (v/v)Normal Phase (Silica)Neutralizes acidic silanolsVery High (Highly volatile)
Formic Acid0.1% (v/v)Reverse Phase (C18)Protonates pyridine, blocks RP-silanolsHigh (Lyophilization)
Phosphoric Acid10 - 20 mMReverse Phase (C18)Ion-pairing, pH controlLow (Requires desalting)

Table 2: Physicochemical Properties Affecting Bromopyridine Purification

CompoundBoiling Point (°C)Volatility RiskPrimary Purification Strategy
2-Bromopyridine192 - 194HighVacuum Distillation / Careful Evaporation
3-Bromopyridine173HighVacuum Distillation / Careful Evaporation
2,6-Dibromopyridine255LowNormal Phase Chromatography (Toluene/EtOAc)
2-Amino-5-bromopyridineSolid (m.p. 137°C)NoneRecrystallization (Ethanol/Water)

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Pyridine Derivatives

Welcome to the Application Scientist Support Center. Pyridine derivatives are ubiquitous in medicinal chemistry, yet they frequently present significant solubility bottlenecks during in vitro and in vivo assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Pyridine derivatives are ubiquitous in medicinal chemistry, yet they frequently present significant solubility bottlenecks during in vitro and in vivo assays. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the physicochemical causality behind why these compounds behave the way they do in aqueous buffers.

The Core Challenge: Pyridine Physicochemistry

To troubleshoot solubility, you must first understand the molecule's acid-base chemistry. The unsubstituted pyridine ring is a weak base with a pKa of approximately 5.2[1].

The Causality: At a physiological pH of 7.4, the environment is more than two pH units above the molecule's pKa. Consequently, the basic nitrogen remains predominantly unprotonated (neutral). This neutral state maximizes the molecule's lipophilicity (logD) and drastically minimizes its aqueous solubility, causing it to favor lipid-like environments over water[2]. When introduced into standard biological buffers, this high lipophilicity drives the compound to precipitate out of solution.

Troubleshooting Guide: The "DMSO Crash"

Symptom: You prepare a high-concentration stock solution in 100% DMSO. Upon diluting this stock directly into PBS (pH 7.4) to achieve your final assay concentration, the solution immediately turns cloudy or forms visible particulates.

Causality: This phenomenon is known as the "DMSO crash." When a DMSO stock is pipetted directly into an aqueous phase, the DMSO solvent rapidly diffuses into the bulk water. The hydrophobic pyridine derivative is suddenly stripped of its organic solvent shell and exposed to an aqueous environment where its solubility limit is vastly exceeded. This localized supersaturation causes rapid nucleation and precipitation[3].

Protocol 1: Stepwise Dilution and Co-Solvent Integration

To prevent localized supersaturation, a self-validating stepwise dilution protocol must be employed.

  • Formulate the Stock: Prepare a highly concentrated stock (e.g., 50 mM) in 100% anhydrous DMSO. A higher stock concentration minimizes the final volume of DMSO transferred to the cells.

  • Prepare the Intermediate Vehicle: Create an intermediate buffer containing a compatible co-solvent or surfactant (e.g., 10% Tween-80 or 20% PEG400 in PBS)[3].

  • Stepwise Addition: Slowly add the DMSO stock dropwise into the intermediate vehicle while subjecting the tube to continuous, vigorous vortexing.

    • Self-Validation Step: The solution must remain optically clear. If turbidity appears here, the surfactant ratio is insufficient and must be increased before proceeding.

  • Final Dilution: Dilute the intermediate solution into the final assay buffer (pre-warmed to 37°C) to reach the target concentration.

    • Self-Validation Step: Ensure the final DMSO concentration remains strictly below 0.5% to prevent cytotoxic artifacts in cell-based assays[4].

G A 100% DMSO Stock B Direct Addition to Buffer A->B Incorrect D Intermediate Vehicle (PEG400 / Tween-80) A->D Correct C Rapid Nucleation (Crash) B->C E Stepwise Dropwise Addition with Vortexing D->E F Clear Solubilized Compound E->F

Workflow for preventing DMSO-induced precipitation of pyridine derivatives.

FAQs: Structural and Formulation Strategies

Q: Why does my pyridine compound dissolve perfectly at pH 4.0 but precipitate at pH 7.4? A: This is a direct consequence of the Henderson-Hasselbalch relationship. At pH 4.0, the environment is below the pKa of the pyridine nitrogen (~5.2). The basic nitrogen becomes protonated (ionized), which dramatically increases the molecule's polarity and aqueous solubility[5]. At pH 7.4, the molecule reverts to its neutral, lipophilic free-base form, dropping its solubility[2]. If your assay tolerates it, lowering the pH slightly or forming a salt (e.g., mesylate or HCl) can resolve the issue[6].

Q: I cannot alter the pH of my biological assay, and co-solvents are interfering with my target protein. What is the alternative? A: Cyclodextrin complexation is the gold standard for this scenario. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic pyridine derivative partitions into this cavity, forming a non-covalent inclusion complex[7]. This masks the drug's hydrophobicity from the aqueous buffer, drastically improving apparent solubility without altering the pH or requiring harsh organic solvents[8].

Protocol 2: HP-β-CD Inclusion Complexation
  • Prepare Carrier Solution: Dissolve HP-β-CD powder in your target aqueous buffer (e.g., PBS, pH 7.4) to yield a 10% to 20% (w/v) solution[7].

  • Compound Addition: Add the pyridine derivative (in solid powder form) directly to the HP-β-CD solution. Aim for a 1:2 molar ratio of drug to cyclodextrin as a starting point[7].

  • Thermodynamic Equilibration: Agitate the suspension on a rotary shaker at room temperature for 24 to 48 hours.

    • Causality: Complexation is a thermodynamic equilibrium process; sufficient time is required for the hydrophobic compound to partition completely into the cyclodextrin cavities[7].

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Validation: Filter the supernatant through a 0.22 µm syringe filter. Quantify the exact concentration of the dissolved pyridine derivative in the filtrate using HPLC or UV-Vis spectroscopy before applying it to your assay.

CD P Neutral Pyridine Derivative (Hydrophobic) Mix Thermodynamic Equilibration (24-48 hrs agitation) P->Mix CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Non-covalent encapsulation

Logical relationship of cyclodextrin-mediated solubility enhancement.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected impact of various solubility enhancement techniques on pyridine derivatives, allowing you to select the optimal approach based on your assay's constraints.

TechniquePrimary MechanismTypical Solubility IncreaseProsCons
pH Adjustment (Acidification) Protonation of the basic pyridine nitrogen (forming an ionized salt)[6]100x to 1000xHighly effective; no complex additives required.Not viable for physiological cell-based assays (pH 7.4).
Co-solvents (DMSO/PEG) Reduces the dielectric constant of the bulk aqueous phase[3]10x to 50xEasy to implement; rapid dissolution.High final concentrations (>0.5%) cause cytotoxicity[4].
Surfactants (Tween-80) Micellar encapsulation above the Critical Micelle Concentration20x to 100xExcellent for in vivo dosing formulations[3].Can disrupt lipid bilayers and membrane proteins in vitro.
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation masking hydrophobicity[8]50x to 200xBiocompatible; maintains physiological pH perfectly.Requires long equilibration times; bulky carrier molecule.

References

  • ACD/Labs. "Lipophilicity Descriptors: Understanding When to Use LogP & LogD". ACD/Labs. [Link]

  • LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use". LifeTein. [Link]

  • Scribd. "pKa, Log P, and Drug Solubility Insights". Scribd. [Link]

  • The Royal Society of Chemistry. "CHAPTER 2: Tactics to Improve Solubility". RSC. [Link]

  • MDPI. "Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids". MDPI. [Link]

Sources

Optimization

Preventing degradation of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage Welcome to the technical support center for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine. As Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the technical support center for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and purity of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine throughout its storage and handling in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine?

A1: To ensure long-term stability, 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine should be stored in a cool, dry, and dark environment. The recommended temperature range is 2-8°C. It is crucial to keep the container tightly sealed to protect the compound from atmospheric moisture and oxygen.

Q2: I've noticed a change in the color of my sample over time. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is recommended to perform a purity analysis to assess the extent of degradation.

Q3: Is 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine sensitive to light?

A3: Yes, brominated aromatic compounds can be susceptible to photodegradation. Exposure to UV light can induce debromination, leading to the formation of impurities. Therefore, it is essential to store the compound in an amber or opaque container to protect it from light.

Q4: What are the primary degradation pathways for this compound?

A4: Based on its structure, 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is susceptible to three main degradation pathways:

  • Hydrolysis: The ether linkage at the 2-position of the pyridine ring can be cleaved under acidic or basic conditions to form 5-bromo-2-hydroxypyridine.

  • Oxidation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or piperidone (lactam) derivatives.

  • Photodegradation: The carbon-bromine bond can be cleaved upon exposure to UV light, resulting in debrominated impurities.

Q5: How can I check the purity of my stored sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended technique for assessing the purity of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine. This method can separate the parent compound from its potential degradation products and synthetic impurities. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues related to the degradation of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

G cluster_0 Problem Identification cluster_1 Purity Analysis Outcome cluster_2 Investigation of Impurities cluster_3 Root Cause Analysis & Corrective Actions start Unexpected experimental results or visible change in sample (e.g., color) check_purity Perform Purity Analysis (HPLC) start->check_purity purity_ok Purity is within specification check_purity->purity_ok Acceptable purity_fail Purity is out of specification check_purity->purity_fail Unacceptable end_ok Conclusion: Issue likely not due to compound purity purity_ok->end_ok Proceed with experiment identify_impurities Identify Impurity Peaks by LC-MS purity_fail->identify_impurities degradation_product Known Degradation Product? identify_impurities->degradation_product storage_issue Review Storage Conditions (Temp, Light, Atmosphere) degradation_product->storage_issue Yes synthesis_impurity Potential Synthetic Impurity degradation_product->synthesis_impurity No correct_storage Implement Correct Storage Protocol storage_issue->correct_storage contact_supplier Contact Supplier for Impurity Profile synthesis_impurity->contact_supplier end_remediate Problem Resolved correct_storage->end_remediate Re-analyze sample contact_supplier->end_remediate Consider re-purification if necessary

Caption: Troubleshooting workflow for degradation issues.

Potential Degradation Pathways and Impurities

Understanding the potential chemical transformations of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is crucial for accurate data interpretation.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_synthesis Potential Synthetic Impurities Parent 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Hydrolysis_Product 5-Bromo-2-hydroxypyridine Parent->Hydrolysis_Product Acid/Base Piperidinemethanol Piperidin-4-ylmethanol Parent->Piperidinemethanol Acid/Base N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidizing agents Piperidone Piperidone Derivative Parent->Piperidone Oxidizing agents Debrominated 2-(Piperidin-4-ylmethoxy)pyridine Parent->Debrominated UV Light StartingMaterial1 2,5-Dibromopyridine Parent->StartingMaterial1 Unreacted StartingMaterial2 Piperidin-4-ylmethanol Parent->StartingMaterial2 Unreacted

Caption: Potential degradation and impurity profile.

Recommended Storage Conditions

To minimize degradation, adhere to the following storage protocols.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, preventing oxidation of the piperidine ring.[1]
Light Amber or opaque vialProtects the compound from UV radiation, which can cause photolytic cleavage of the C-Br bond.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the ether linkage.[1]
pH Store as a solidAvoid storing in acidic or basic solutions for extended periods to prevent hydrolysis.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This method is designed to separate 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine from its potential degradation products and impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

3. Sample Preparation:

  • Prepare a stock solution of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol (for method validation): Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2][3]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection. The primary expected degradant is 5-bromo-2-hydroxypyridine.[1]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before injection. The primary expected degradant is 5-bromo-2-hydroxypyridine.[1]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 48 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

By following these guidelines and protocols, researchers can ensure the integrity of their 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine samples, leading to more reliable and reproducible experimental outcomes.

References

  • Patsnap. (2022, June 7). One-step synthesis method of 5-bromo-2-chloropyrimidine. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • Patel, R. K., Patel, V. R., & Patel, M. R. (2017). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Current Pharmaceutical Analysis, 13(5), 442-453.
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Zheng, W., Ma, L., Li, Z., Wang, X., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(4), 1545–1556.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Heteroletters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 195.
  • Bori, I. D., & Kassick, A. J. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Al-Shehri, S., Salah, N., Alanazi, A. M., & Al-Majed, A. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific reports, 16(1), 1-13.
  • Wang, D., Chen, W., Li, H., Wang, J., Yang, J., & Zhang, H. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules (Basel, Switzerland), 23(10), 2589.
  • Al-Shehri, S., Salah, N., Alanazi, A. M., & Al-Majed, A. A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1-13.
  • LinkedIn. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Semantic Scholar. (n.d.). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Retrieved from [Link]

Sources

Troubleshooting

How to address off-target effects of pyridine-based inhibitors

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming optimization roadblocks associated with pyridine-based inhibitors. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming optimization roadblocks associated with pyridine-based inhibitors. While the pyridine ring is a privileged scaffold—often utilized to form critical hydrogen bonds with the ATP-binding hinge region of kinases—its inherent physicochemical properties can introduce severe developability bottlenecks.

This guide provides mechanistic troubleshooting steps for the three most common off-target liabilities associated with pyridine derivatives: Cytochrome P450 (CYP) inhibition, hERG channel blockade, and kinome promiscuity.

Section 1: Troubleshooting CYP450 Inhibition

Q: My pyridine-based lead compound shows potent reversible inhibition of CYP3A4 and CYP2D6. What is the mechanistic cause, and how can I engineer this out without losing target potency?

A: The primary cause of CYP inhibition by pyridine-containing compounds is the direct coordination of the unhindered pyridine nitrogen's lone electron pair to the heme iron (Fe³⁺) located in the active site of the CYP450 enzyme[1]. This forms a strong, reversible coordinate covalent bond, effectively outcompeting endogenous substrates and leading to severe drug-drug interaction (DDI) risks[2].

Causality & Design Strategy: To disrupt this heme coordination without destroying the molecule's ability to bind to your target kinase, you must either sterically hinder the nitrogen atom or reduce its electron density (thereby lowering its Lewis basicity)[3].

  • Steric Hindrance: Introduce a methyl or cyano group at the ortho position relative to the pyridine nitrogen. This creates a spatial clash with the porphyrin ring of the CYP enzyme, physically preventing the nitrogen from approaching the heme iron.

  • Electronic Deactivation: Add electron-withdrawing groups (EWGs) such as fluorine (-F) or trifluoromethyl (-CF3) to the pyridine ring. This inductively pulls electron density away from the nitrogen, weakening its ability to act as an electron donor to the iron[4].

  • Bioisosteric Replacement: Replace the pyridine with a pyridazine or pyrimidine ring. The introduction of a second nitrogen atom into the aromatic system significantly reduces the pKa and basicity of the ring, often completely ablating CYP liability while maintaining the hydrogen bond acceptor vectors required for your primary target[5].

Quantitative Data: Impact of Pyridine Bioisosteres on Off-Target Liabilities Table 1: Physicochemical and Off-Target Profiling of Pyridine vs. Common Bioisosteres

Scaffold / ModificationApprox. pKaCYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)Primary Mechanism of Liability Reduction
Unsubstituted Pyridine~5.2< 1.0 (Potent)< 1.0 (Potent)N/A (Baseline liability)
Ortho-Methyl Pyridine~6.0> 10 (Weak)~2.5Steric hindrance prevents heme coordination.
Fluorinated Pyridine (-F)~3.0> 10 (Weak)> 10EWG reduces electron density and lipophilicity.
Pyridazine Isostere~2.3> 20 (Inactive)> 15Reduced basicity ablates heme/ion channel binding.
Pyrimidine Isostere~1.3> 20 (Inactive)> 20Drastic pKa reduction and altered dipole moment.

Protocol: CYP450 Reversible Inhibition Assay (IC₅₀ Determination) Self-Validating Mechanism: This protocol utilizes a specific fluorescent probe substrate to monitor CYP activity. The mandatory inclusion of a known potent inhibitor (e.g., Ketoconazole for CYP3A4) serves as an internal validation control to ensure the assay's sensitivity and dynamic range are functioning correctly before any lead compound data is accepted.

  • Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a reaction mixture yielding a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Serially dilute your pyridine-based test compound and the positive control (Ketoconazole) in DMSO. Add to the HLM mixture, ensuring the final DMSO concentration remains ≤0.5% to prevent solvent-mediated enzyme denaturation.

  • Pre-incubation: Add the specific CYP fluorescent probe (e.g., Midazolam for CYP3A4) and pre-incubate the microtiter plate at 37°C for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Termination: After exactly 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Centrifuge the plate at 3000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite. Calculate the IC₅₀ using non-linear regression analysis.

Section 2: Mitigating hERG Channel Liability

Q: My compound is highly potent against the target kinase but has been flagged for hERG potassium channel blockade (QT prolongation risk). How do I address this cardiotoxicity issue?

A: Drug-induced blockade of the human ether-à-go-go-related gene (hERG) K⁺ channel is a primary cause of clinical cardiotoxicity[6]. The hERG channel features a large, promiscuous inner cavity lined with aromatic residues (e.g., Tyr652, Phe656). Pyridine-based inhibitors often possess the "perfect storm" for hERG binding: a basic nitrogen that becomes protonated at physiological pH (facilitating cation-π interactions with Tyr652) and a lipophilic aromatic core (facilitating π-π stacking with Phe656)[7].

Causality & Design Strategy: To mitigate hERG liability, you must disrupt this established pharmacophore model (typically a basic amine linked to lipophilic groups)[8].

  • Reduce Basicity (Lower pKa): As with CYP inhibition, adding EWGs to the pyridine ring or swapping to a pyrazine/pyridazine bioisostere lowers the pKa by 2-3 log units. This prevents the nitrogen from becoming protonated at pH 7.4, destroying the critical cation-π interaction[9].

  • Reduce Lipophilicity (cLogP): Replace highly lipophilic peripheral rings with more polar heterocycles. For example, replacing a piperidine with a piperazine or a urea linkage significantly lowers the cLogP and accelerates the compound's off-rate from the lipophilic hERG cavity[10].

  • Zwitterion Strategy: Introduce a carboxylic acid moiety to create a zwitterion. The localized negative charge electrostatically repels the molecule from the hERG cavity, though careful structural design is required to maintain cellular permeability[10].

Protocol: Automated Patch-Clamp hERG Assay Self-Validating Mechanism: The patch-clamp technique directly measures ionic currents across the cell membrane. By utilizing a voltage-step protocol that mimics the physiological cardiac action potential, the assay self-validates its biological relevance. The inclusion of E-4031 (a selective hERG blocker) validates the maximum achievable block and baseline current stability.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the wild-type hERG channel. Harvest and suspend the cells in an extracellular recording solution.

  • Capture and Seal: Load the cell suspension onto an automated patch-clamp planar chip. Apply negative pressure to capture a single cell per recording well and form a high-resistance gigaseal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, controlled voltage pulse to rupture the membrane patch, gaining direct electrical access to the intracellular space.

  • Baseline Recording: Apply a standard voltage-step protocol (depolarization to +20 mV followed by repolarization to -50 mV) to elicit the hERG tail current. Record the baseline current stability for 3 minutes.

  • Compound Addition: Perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM). Wait 3-5 minutes per concentration to ensure steady-state block is achieved.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage of inhibition relative to the baseline and plot against the concentration gradient to derive the IC₅₀.

Section 3: Improving Kinome Selectivity

Q: My pyridine compound binds beautifully to the target kinase hinge region, but kinome profiling shows broad off-target activity across multiple kinase families. How can I improve selectivity?

A: The pyridine nitrogen is an excellent hydrogen bond acceptor, making it a perfect mimic for the N1 of the adenine ring of ATP. Because the ATP-binding pocket is highly conserved across the ~518 human kinases, simple pyridine derivatives are notoriously promiscuous.

Causality & Design Strategy: Selectivity cannot be achieved in the highly conserved hinge region alone; it must be engineered by exploiting non-conserved adjacent regions, such as the back pocket, the selectivity filter (gatekeeper residue), or the ribose-binding pocket.

  • Nitrogen Scanning: Systematically move the nitrogen atom around the aromatic ring (e.g., from a 2-pyridine to a 3-pyridine or 4-pyridine)[11]. This alters the vector of the hydrogen bond. While your target kinase may tolerate this due to specific hinge flexibility, off-target kinases will often reject the altered geometry.

  • Exploiting the Gatekeeper: If your target kinase possesses a small gatekeeper residue (e.g., Threonine), introduce a bulky substituent (like a substituted phenyl or bulky ether) adjacent to the pyridine ring. This will sterically clash with off-target kinases that possess larger gatekeeper residues (e.g., Methionine or Phenylalanine), forcing selectivity.

Visualization: Off-Target Mitigation Workflow

G Start Hit Compound (Pyridine Scaffold) Assay In Vitro Profiling (CYP450 & hERG) Start->Assay Decision Liability Detected? Assay->Decision CYP CYP Inhibition (Heme Coordination) Decision->CYP Yes (CYP) hERG hERG Blockade (High pKa / Lipophilicity) Decision->hERG Yes (hERG) Lead Optimized Lead Candidate Decision->Lead No ModCYP Add Steric Bulk / Fluorination Use Pyridazine Isostere CYP->ModCYP ModhERG Reduce pKa (EWG addition) Lower cLogP / Zwitterion hERG->ModhERG ReTest Counter-Screen & Kinome Profiling ModCYP->ReTest ModhERG->ReTest ReTest->Assay Iterative Cycle

Workflow for identifying and mitigating CYP450 and hERG liabilities in pyridine-based inhibitors.

Sources

Optimization

Method refinement for consistent results in enzymatic assays

Welcome to the Enzymatic Assay Technical Support Center . As researchers and drug development professionals, you know that transitioning a biochemical assay from a conceptual design to a robust, high-throughput screening...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enzymatic Assay Technical Support Center . As researchers and drug development professionals, you know that transitioning a biochemical assay from a conceptual design to a robust, high-throughput screening (HTS) format is fraught with kinetic and thermodynamic challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we do not just address what goes wrong; we deconstruct the mechanistic causality behind assay failures and provide self-validating protocols to ensure your data is statistically robust, reproducible, and artifact-free.

Assay Optimization & Validation Architecture

Before diving into specific troubleshooting scenarios, it is critical to understand the logical flow of assay refinement. The diagram below outlines the self-validating lifecycle of enzymatic assay development.

AssayWorkflow Start 1. Define Objective & Select Target Detect 2. Select Detection Method (FI, FP, TR-FRET) Start->Detect Buffer 3. Optimize Buffer & pH (Additives, Ionic Strength) Detect->Buffer Kinetics 4. Determine Initial Velocity (<10% Substrate Conversion) Buffer->Kinetics Km 5. Calculate Km & Vmax (Michaelis-Menten) Kinetics->Km Linear Rate Confirmed Troubleshoot Troubleshooting (High Background / Low Signal) Kinetics->Troubleshoot Non-linear / Fast Depletion Validate 6. Statistical Validation (Z'-factor Calculation) Km->Validate Validate->Troubleshoot Z' < 0.5 Scale 7. Scale & Automate (HTS Ready) Validate->Scale Z' > 0.5 Troubleshoot->Buffer Refine Assay Conditions

Fig 1: Iterative workflow for enzymatic assay optimization and statistical validation.

Section 1: Enzyme Kinetics & Buffer Optimization

Q: My reaction rate plateaus too early, preventing accurate initial velocity measurements. How do I fix this?

  • Mechanistic Cause: A premature plateau is typically driven by substrate depletion or product inhibition. As the substrate is consumed, the reverse reaction ( E+P⇌ES ) becomes thermodynamically significant, violating the steady-state assumption of Michaelis-Menten kinetics.

  • Self-Validating Solution: You must ensure the reaction is measured under strict initial velocity conditions, defined as <10% substrate conversion (1)[1]. To validate this, run a time-course experiment at multiple enzyme concentrations. Select an enzyme concentration where product formation remains perfectly linear over your desired read time.

Q: Day-to-day assay reproducibility is poor, even when using the same enzyme lot. What is causing this variance?

  • Mechanistic Cause: Poor reproducibility is often linked to the degradation of essential buffer components or enzyme denaturation via freeze-thaw cycling. For example, reducing agents like DTT oxidize rapidly in solution, altering the redox state of catalytic cysteine residues.

  • Self-Validating Solution: Transition to a self-validating reagent prep system. Aliquot your enzyme into single-use tubes and flash-freeze them. Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine), which is highly stable and resistant to oxidation. Always include a positive control inhibitor with a known IC50​ on every plate; if the IC50​ shifts by more than 3-fold, your reagents have degraded (2)[2].

Section 2: Signal Detection & Background Interference

Q: I am observing an unusually high background signal in my negative controls. What is the source?

  • Mechanistic Cause: High background is usually caused by non-enzymatic substrate autohydrolysis, buffer autofluorescence, or cross-contamination. Substrates can spontaneously degrade if the pH, temperature, or ionic strength is sub-optimal.

  • Self-Validating Solution: Implement a dual-blank matrix. Always run a "No-Enzyme Control" (Buffer + Substrate) to quantify autohydrolysis, and a "No-Substrate Control" (Buffer + Enzyme) to flag autofluorescence from the enzyme preparation itself (3)[3]. Subtract the appropriate blank dynamically during data analysis.

Q: During a library screen, many compounds appear as false positives. How can I filter these out?

  • Mechanistic Cause: You are likely encountering Pan-Assay Interference Compounds (PAINS). Highly conjugated molecules can absorb excitation or emission light (the Inner Filter Effect) or exhibit autofluorescence, artificially suppressing or inflating the assay signal.

  • Self-Validating Solution: Shift from an endpoint readout to a kinetic readout. By measuring the rate of change rather than absolute fluorescence, you mathematically subtract the static background absorbance of the compound. Alternatively, utilize a Time-Resolved FRET (TR-FRET) detection method, which introduces a time delay before measurement, allowing short-lived background fluorescence to decay (2)[2].

Quantitative Data: Common Assay Interferents & Tolerance Limits

To ensure your assay remains robust, you must strictly control the concentration of common additives. The table below summarizes critical thresholds and mitigation strategies.

Assay Variable / InterferentTypical Tolerance LimitMechanistic Cause of InterferenceMitigation Strategy
DMSO (Solvent) < 1% – 5% (v/v)Induces localized protein unfolding and precipitation of hydrophobic substrates.Normalize DMSO concentration strictly across all wells, including blanks and standards.
EDTA / EGTA < 0.5 mMChelates divalent cations ( Mg2+ , Mn2+ ) essential for kinase or metalloprotease activity (4)[4].Omit from lysis buffers or titrate excess metal ions to overcome chelation.
DTT / β -Mercaptoethanol < 1 – 10 mMReduces disulfide bonds; directly interferes with redox-coupled detection assays (e.g., resazurin).Substitute with TCEP, which is stable and does not interfere with most redox reporters.
Detergents (Triton X-100) 0.01% – 0.1% (v/v)High concentrations denature enzymes; excessive micelle formation traps hydrophobic substrates.Optimize concentration just below the Critical Micelle Concentration (CMC).

Standard Operating Procedure: Self-Validating Steady-State Kinetic Assay

This protocol is designed to determine the Michaelis constant ( Km​ ) and maximum velocity ( Vmax​ ) while ensuring strict initial velocity conditions. It incorporates dynamic background subtraction to instantly flag experimental artifacts.

Step 1: Reagent Preparation & Matrix Design

  • Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM TCEP). Note: HEPES is preferred over Tris as its pKa is far less sensitive to temperature fluctuations.

  • Design a 96-well or 384-well matrix. You must include three critical control columns:

    • Control A (Blank): Buffer + Substrate (No Enzyme) Validates substrate stability and measures autohydrolysis.

    • Control B (Background): Buffer + Enzyme (No Substrate) Detects enzyme prep autofluorescence or contamination.

    • Control C (Positive): Buffer + Enzyme + Substrate + Known Reference Inhibitor Validates assay sensitivity to pharmacological modulation.

Step 2: Time-Course Analysis for Initial Velocity

  • Add a fixed, low concentration of enzyme (e.g., 1-10 nM) to the test wells.

  • Initiate the reaction by adding substrate at a concentration near the estimated Km​ .

  • Crucial Step: Read the plate continuously in kinetic mode every 30 seconds for 60 minutes.

  • Analysis: Plot product formation versus time. Identify the linear portion of the curve. The reaction must be analyzed only within the window where <10% of the substrate has been consumed to prevent product inhibition from skewing the data (1)[1].

Step 3: Substrate Titration ( Km​ Determination)

  • Using the linear time window identified in Step 2, set up a 12-point serial dilution of the substrate (ranging from 0.1×Km​ to 10×Km​ ).

  • Calculate the initial velocity ( v0​ ) for each substrate concentration.

  • Plot v0​ against [Substrate] and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km​ and Vmax​ (5)[5].

Step 4: Statistical Validation (Z'-Factor Calculation)

  • Run a full plate with alternating columns of maximum signal (Enzyme + Substrate) and minimum signal (Control A: Buffer + Substrate).

  • Calculate the Z'-factor using the formula: Z′=1−∣μmax​−μmin​∣3σmax​+3σmin​​ .

  • Validation Threshold: A Z'-factor > 0.5 indicates a robust, self-validating assay ready for High-Throughput Screening. If Z' < 0.5, return to Step 1 and optimize buffer components or detection reagents.

References

  • Assay Guidance Manual (NCBI Bookshelf). Basics of Enzymatic Assays for HTS. Available at: [Link]

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. Available at:[Link]

  • PMC (NIH). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Elucidation of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

Executive Summary 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a highly versatile building block widely utilized in medicinal chemistry and drug development. Commercially, this compound is most frequently supplied as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a highly versatile building block widely utilized in medicinal chemistry and drug development. Commercially, this compound is most frequently supplied as a stable hydrochloride salt (CAS: 1417793-67-9)[1]. However, downstream synthetic applications—such as Suzuki-Miyaura cross-coupling at the C5 position or N-alkylation of the piperidine ring—strictly require the compound to be in its free base form.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of the free base (in CDCl₃) versus the hydrochloride salt (in DMSO-d₆). By detailing the causality behind the chemical shifts and providing a self-validating experimental protocol, this guide equips researchers with the authoritative data needed to verify structural integrity, purity, and successful form conversion.

Mechanistic Causality in Spectral Domains

The structural elucidation of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine relies on analyzing two distinct molecular domains, each governed by specific electronic and conformational rules[2]:

The Bromopyridine Core (Electronic Effects)

The chemical shifts of the pyridine protons are dictated by a delicate balance of resonance and inductive effects:

  • Resonance Shielding: The C2-alkoxy group acts as a strong resonance electron donor. This significantly shields the ortho proton (H3), pushing its resonance upfield to ~6.6–6.8 ppm[3].

  • Inductive Deshielding: Conversely, the highly electronegative C5-bromine atom and the pyridine nitrogen strongly withdraw electron density via inductive effects, deshielding the C6 proton and pushing it downfield to ~8.2 ppm[3].

  • Coupling System: The core exhibits a classic AMX spin system. You will observe a large ortho coupling (³J ≈ 8.8 Hz) between H3 and H4, and a smaller meta coupling (⁴J ≈ 2.4 Hz) between H4 and H6[2].

The Piperidin-4-ylmethoxy Linker (Conformational Dynamics)

The piperidine ring exists predominantly in a chair conformation. In NMR, axial protons typically resonate upfield of equatorial protons due to the anisotropic shielding effect of the adjacent C–C bonds. The most critical factor altering this domain is the protonation state of the secondary amine, which drastically shifts the electronic environment of the entire ring[4].

Comparative Quantitative Data: Free Base vs. Hydrochloride

The following tables summarize the predicted ¹H and ¹³C NMR spectral data, highlighting the stark performance differences between the non-polar free base and the polar, protonated salt form.

Table 1: ¹H NMR Comparative Data (400 MHz)
PositionFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Multiplicity & Coupling (J in Hz)
Pyridine H6 8.198.28d, J = 2.4
Pyridine H4 7.637.85dd, J = 8.8, 2.4
Pyridine H3 6.666.85d, J = 8.8
–O–CH₂– 4.154.20d, J = 6.5
Piperidine H2/H6 (eq) 3.153.25m
Piperidine H2/H6 (ax) 2.652.85td, J = 12.0, 2.5
Piperidine H4 1.952.10m
Piperidine H3/H5 (eq) 1.801.85m
Piperidine H3/H5 (ax) 1.301.50qd, J = 12.0, 4.0
Amine NH / NH₂⁺ 1.608.60 – 8.90br s (CDCl₃) / br m (DMSO-d₆)
Table 2: ¹³C NMR Comparative Data (100 MHz)
PositionFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Carbon Type
Pyridine C2 163.0162.5Quaternary (C–O)
Pyridine C6 147.8147.5CH
Pyridine C4 141.2141.5CH
Pyridine C3 112.2112.5CH
Pyridine C5 111.8110.5Quaternary (C–Br)
–O–CH₂– 70.569.8CH₂
Piperidine C2/C6 46.243.5CH₂ (adjacent to N)
Piperidine C4 35.833.2CH
Piperidine C3/C5 29.526.5CH₂
Causality of the Spectral Differences

The massive downfield shift of the piperidine protons in DMSO-d₆ is directly caused by the protonation of the secondary amine. The resulting positive charge on the nitrogen atom inductively deshields the adjacent axial and equatorial protons (H2/H6). Furthermore, the strong hydrogen-bonding capability of DMSO-d₆ locks the NH₂⁺ protons into a broad, highly deshielded signal between 8.60 and 8.90 ppm. This signal is entirely absent in the CDCl₃ spectrum of the free base, serving as a primary diagnostic marker for the salt form.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, use the following self-validating protocol to convert the commercial HCl salt into the free base and verify the structural conversion via NMR.

Step 1: Biphasic Free-Basing

  • Suspend 50 mg of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in 2.0 mL of dichloromethane (DCM).

  • Add 2.0 mL of saturated aqueous NaHCO₃.

  • Vortex vigorously for 5 minutes. The free base will partition exclusively into the lower organic (DCM) layer.

Step 2: Extraction and Drying

  • Carefully extract the lower DCM layer using a glass Pasteur pipette.

  • Dry the organic layer over anhydrous Na₂SO₄ for 10 minutes to remove residual water.

  • Filter the suspension and evaporate the solvent under reduced pressure (rotary evaporation) to yield the free base as a pale oil/solid.

Step 3: NMR Sample Preparation & Acquisition

  • Dissolve 15 mg of the resulting free base in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire a standard 1D ¹H NMR spectrum (16 scans, relaxation delay D1 = 1.0 s)[4].

Step 4: Self-Validation Check

  • Pass Condition: The protocol is successful if the broad NH₂⁺ signal at ~8.8 ppm is completely absent, and a sharp NH singlet appears near 1.60 ppm.

  • Fail Condition: If a broad peak remains >8.0 ppm, or if water is present (~1.56 ppm in CDCl₃), the free-basing was incomplete or drying was insufficient. Repeat Steps 1-2.

Structural Elucidation Workflow

The following diagram illustrates the logical progression from sample preparation through 1D and 2D NMR techniques to final conformational analysis. 2D techniques like COSY and HSQC are critical for resolving the overlapping equatorial and axial protons of the piperidine ring[4].

NMR_Workflow N1 Sample Preparation (CDCl3 vs. DMSO-d6) N2 1D NMR Acquisition (1H & 13C Spectra) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Data Processing (Fourier Transform & Phasing) N3->N4 N5 Structural Elucidation (Pyridine & Piperidine Domains) N4->N5 N6 Conformational Analysis (Salt vs. Free Base Dynamics) N5->N6

Logical workflow for the NMR structural elucidation and conformational analysis of building blocks.

References

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry". Google Books / Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds". Wiley-VCH. Available at: [Link]

Sources

Comparative

Epigenetic Precision: A Comparative Efficacy Guide to Iadademstat (ORY-1001) vs. Alternative LSD1 Inhibitors

As the epigenetic landscape of oncology evolves, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target. Functioning as a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 d...

Author: BenchChem Technical Support Team. Date: March 2026

As the epigenetic landscape of oncology evolves, Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical therapeutic target. Functioning as a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), thereby repressing tumor suppressor genes and maintaining the undifferentiated state of cancer stem cells[1].

For researchers and drug development professionals, selecting the right LSD1 inhibitor requires a deep understanding of binding kinetics, scaffolding disruption, and assay compatibility. This guide provides an objective, data-driven comparison of the clinical-stage powerhouse Iadademstat (ORY-1001) against other prominent inhibitors: GSK2879552 , SP-2509 , and the first-generation Tranylcypromine (TCP) .

The Contenders: Mechanistic Divergence & Structural Impact

The efficacy of an LSD1 inhibitor is dictated not just by its enzymatic blockade, but by how it alters LSD1's non-enzymatic scaffolding functions. LSD1 forms critical protein-protein interactions (PPIs) with the CoREST complex and transcription factors like GFI1, which are essential for leukemogenesis[2].

  • Iadademstat (ORY-1001): The Irreversible Dual-Threat Developed as a highly potent TCP-derivative, 3[3]. It covalently binds to the FAD cofactor within the catalytic pocket. Crucially, the bulky adduct formed by Iadademstat creates severe steric hindrance that disrupts the LSD1-GFI1 interaction[2]. This dual action—enzymatic silencing and scaffolding disruption—forces rapid differentiation of acute myeloid leukemia (AML) blasts.

  • GSK2879552: The Selective Covalent Binder Also an irreversible FAD-binder,4 over MAO-A/B[4]. However, it lacks the profound scaffolding disruption profile seen with Iadademstat, translating to slightly lower cellular potency in specific AML and Small Cell Lung Cancer (SCLC) models.

  • SP-2509: The Allosteric Reversible Inhibitor Diverging from TCP derivatives,5[5]. It binds to the H3 pocket region allosterically, leaving FAD untouched. This unique mechanism disrupts the LSD1-CoREST interaction, leading to the reactivation of genes like p53 and p21 without permanent enzyme inactivation.

  • Tranylcypromine (TCP): The Non-Selective Predecessor Originally an MAO inhibitor, 6 (micromolar IC₅₀) and poor selectivity, causing off-target neurological effects[6].

Mechanism LSD1 LSD1 (KDM1A) Enzyme FAD FAD Cofactor LSD1->FAD CoREST CoREST / GFI1 Complex LSD1->CoREST Iadademstat Iadademstat (ORY-1001) Iadademstat->FAD Covalent Binding Iadademstat->CoREST Steric Hindrance SP2509 SP-2509 SP2509->LSD1 Allosteric Binding SP2509->CoREST Disrupts Scaffolding

Figure 1: Mechanistic divergence between Iadademstat (covalent) and SP-2509 (allosteric).

Quantitative Efficacy & Selectivity Profiling

The table below synthesizes the biochemical performance of these inhibitors. Notice the stark contrast in MAO-A selectivity between the clinical-stage candidates and the first-generation TCP.

InhibitorMechanism of ActionLSD1 IC₅₀MAO-A IC₅₀Clinical Stage / Focus
Iadademstat (ORY-1001) Irreversible (FAD-covalent)18 nM>100 µMPhase II (AML, SCLC)
GSK2879552 Irreversible (FAD-covalent)24 nM>100 µMPhase I/II (AML, SCLC)
SP-2509 Reversible (Allosteric)13 nM*>100 µMPreclinical (Ewing Sarcoma)
Tranylcypromine (TCP) Irreversible (FAD-covalent)20.7 µM2.84 µMDiscontinued (Oncology)

*Note: Because SP-2509 is a non-competitive allosteric inhibitor, its apparent IC₅₀ varies significantly by assay format (e.g., measuring at 2.5 µM in HTRF assays) depending on the substrate concentration and complex assembly[1].

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these inhibitors, researchers must employ causality-driven assays. A common pitfall in LSD1 research is treating irreversible and reversible inhibitors with the same kinetic assumptions. For covalent inhibitors like Iadademstat, pre-incubation is a critical variable . The formation of the FAD-inhibitor adduct is time-dependent; failing to pre-incubate the enzyme with the inhibitor before adding the substrate results in artificially inflated IC₅₀ values due to immediate substrate competition.

Protocol 1: Peroxidase-Coupled Enzymatic Assay (Biochemical)

This assay quantifies the H₂O₂ produced during the LSD1-mediated demethylation of an H3K4me2 peptide[5].

Workflow Step1 1. Reagent Prep (LSD1 + Inhibitor) Step2 2. Pre-incubation (15-30 mins) Step1->Step2 Step3 3. Substrate Addition (H3K4me2 + HRP) Step2->Step3 Step4 4. H2O2 Detection (Luminescence) Step3->Step4

Figure 2: Peroxidase-coupled enzymatic assay workflow emphasizing the critical pre-incubation step.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 8.5, 50 mM NaCl, 0.01% Tween-20)[7]. Dilute recombinant human LSD1 and inhibitors to a 10X working concentration.

  • Pre-Incubation (Critical Causality Step): In a 96-well plate, combine 20 µL LSD1 enzyme with 5 µL of the test inhibitor. Incubate at room temperature for 15-30 minutes. Why? This allows irreversible inhibitors (Iadademstat, GSK2879552) to form the covalent FAD adduct before the substrate introduces competitive binding kinetics[7].

  • Reaction Initiation: Add 25 µL of the H3(1-21)K4me2 peptide substrate mixed with HRP and a fluorogenic/chromogenic H₂O₂ detection probe.

  • Detection & Self-Validation: Incubate for 30-60 minutes at 37°C. Measure luminescence/fluorescence. Validation Check: Always include a vehicle control (DMSO) and a no-enzyme blank to calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay is robust enough to distinguish true inhibition from assay noise.

Protocol 2: CD11b Flow Cytometry Differentiation Assay (Cellular)

Because LSD1 represses differentiation, effective inhibition forces AML cells (e.g., MV4-11 or THP-1) to mature, upregulating the macrophage/monocyte surface marker CD11b[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at 2×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with a dose-response gradient of Iadademstat (0.1 nM to 100 nM) or SP-2509 (10 nM to 10 µM). Incubate for 72 to 96 hours. Why? Epigenetic reprogramming is not instantaneous. It requires multiple cell division cycles to dilute existing methylated histones and translate newly transcribed differentiation genes[3].

  • Antibody Staining: Harvest cells, wash with cold PBS containing 1% BSA, and stain with an APC-conjugated anti-human CD11b antibody for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Acquire data using a flow cytometer. Gate on viable cells (using DAPI or PI exclusion) and quantify the percentage of CD11b-positive cells. Plot the percentage against log[inhibitor] to determine the cellular EC₅₀[8].

Conclusion

While SP-2509 offers a highly valuable reversible allosteric approach for specific basic research applications[5], Iadademstat (ORY-1001) remains the most potent and clinically advanced LSD1 inhibitor[1]. Its dual mechanism—irreversible enzymatic silencing combined with profound scaffolding disruption of the GFI1 complex—translates to superior cellular efficacy and robust differentiation in oncology models[2]. For researchers designing in vivo studies or translational hematology assays, Iadademstat provides the highest degree of target engagement and phenotypic response.

References

  • A Comparative Guide to GSK-LSD1 Dihydrochloride and Other Selective LSD1 Inhibitors for Researchers - Benchchem. 8

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. 1

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia - PMC. 4

  • Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - ACS Publications. 6

  • A Comparative Guide to LSD1 Inhibitors: SP2509 vs. GSK2879552 - Benchchem. 5

  • The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. 7

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers.3

  • Iadademstat | Oryzon - Oryzon Genomics. 2

Sources

Validation

A Comparative Analysis of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine and Its Analogues as Potent LSD1 Inhibitors

In the landscape of epigenetic drug discovery, Lysine Specific Demethylase 1 (LSD1) has emerged as a critical target, particularly in oncology. Its role in demethylating histone H3 lysine 4 (H3K4) is integral to the regu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic drug discovery, Lysine Specific Demethylase 1 (LSD1) has emerged as a critical target, particularly in oncology. Its role in demethylating histone H3 lysine 4 (H3K4) is integral to the regulation of gene expression, and its overexpression is implicated in various cancers. This has spurred the development of small molecule inhibitors, with the 3-(piperidin-4-ylmethoxy)pyridine scaffold showing significant promise. This guide provides a detailed comparative analysis of a key compound in this class, 5-bromo-6-chloro-3-(piperidin-4-ylmethoxy)pyridine, and its analogues, offering insights into their structure-activity relationships (SAR) and performance in preclinical assays.

Introduction to the 3-(Piperidin-4-ylmethoxy)pyridine Scaffold

The 3-(piperidin-4-ylmethoxy)pyridine core has been identified as a valuable pharmacophore for the development of potent and selective LSD1 inhibitors. These compounds are designed to be competitive inhibitors of the dimethylated H3K4 substrate, thereby increasing cellular H3K4 methylation and inhibiting the proliferation of cancer cells.[1][2] The general structure allows for modifications at several positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.

Core Compound: 5-Bromo-6-chloro-3-(piperidin-4-ylmethoxy)pyridine (Compound 5)

Our analysis begins with compound 5 , a 5-bromo-6-chloro-3-(piperidin-4-ylmethoxy)pyridine derivative. This compound serves as a foundational structure for understanding the impact of various substitutions on the pyridine ring.

G cluster_compound5 Compound 5 C5 Br C6 Cl N1 N C2 C3 O C4 O O CH2 CH2 Piperidine Ring Piperidine Ring

Caption: Structure of 5-bromo-6-chloro-3-(piperidin-4-ylmethoxy)pyridine.

Comparative Analysis of Analogues

The following table summarizes the inhibitory activity of compound 5 and several of its analogues against LSD1, as well as their selectivity against the related enzymes Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1]

CompoundR5 SubstituentR6 SubstituentLSD1 Ki (μM)MAO-A Ki (μM)MAO-B Ki (μM)
5 BrCl0.098> 5018.7
16 4-cyanophenyl4-cyanophenyl0.035> 509.7
17 4-cyanophenyl4-methoxyphenyl0.029> 5011.2
22 4-tolyl4-tolyl0.042> 50-

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Substitution at R5 and R6: Replacing the bromo and chloro groups at the R5 and R6 positions with aryl groups, such as in compounds 16 , 17 , and 22 , generally leads to a significant increase in potency against LSD1.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing cyano groups at the R5 and R6 positions, as seen in compound 16 , results in a potent inhibitor.

  • Combination of Substituents: A combination of an electron-withdrawing group at R5 (4-cyanophenyl) and an electron-donating group at R6 (4-methoxyphenyl) in compound 17 yields the most potent inhibitor in this series, with a Ki of 29 nM.[1][2]

  • Selectivity: All the presented analogues exhibit excellent selectivity for LSD1 over MAO-A and good to excellent selectivity over MAO-B.[1]

SAR cluster_sar Structure-Activity Relationship Start 5-Bromo-6-chloro-3-(piperidin-4-ylmethoxy)pyridine (Compound 5) Ki = 0.098 µM Modification1 Replace Br and Cl with Aryl Groups Start->Modification1 Result1 Increased Potency (Compounds 16, 17, 22) Modification1->Result1 Modification2 Introduce Electron-Withdrawing Groups (e.g., Cyano) Result1->Modification2 Result2 High Potency (Compound 16) Ki = 0.035 µM Modification2->Result2 Modification3 Combine Electron-Withdrawing and -Donating Groups Result2->Modification3 Result3 Most Potent Analogue (Compound 17) Ki = 0.029 µM Modification3->Result3 Synthesis cluster_synthesis General Synthetic Pathway Start 5-bromo-6-chloropyridin-3-ol Step1 Mitsunobu Reaction (BOC-protected 4-(hydroxymethyl)piperidine) Start->Step1 Intermediate1 BOC-protected intermediate Step1->Intermediate1 Step2 Selective Suzuki Coupling (R5) Intermediate1->Step2 Intermediate2 R5-substituted compound Step2->Intermediate2 Step3 Second Suzuki Coupling (R6) Intermediate2->Step3 Intermediate3 R5, R6-disubstituted compound Step3->Intermediate3 Step4 BOC Deprotection Intermediate3->Step4 Final Final 3-(piperidin-4-ylmethoxy)pyridine analogues Step4->Final

Caption: General synthetic scheme for the analogues.

Step-by-Step Protocol:

  • Mitsunobu Reaction: 5-bromo-6-chloropyridin-3-ol is reacted with BOC-protected 4-(hydroxymethyl)piperidine to introduce the BOC-protected 3-(piperidin-4-ylmethoxy) substituent. [1]2. First Suzuki Coupling: A selective Suzuki coupling reaction is performed to introduce the R5 substituent. [1]3. Second Suzuki Coupling: A second Suzuki coupling reaction is carried out at the 6-chloro position to add the R6 substituent. [1]4. BOC Deprotection: The BOC protecting group is removed to yield the final 3-(piperidin-4-ylmethoxy)pyridine containing compounds. [1]

LSD1, MAO-A, and MAO-B Inhibition Assays

The inhibitory activity of the compounds against LSD1, MAO-A, and MAO-B is determined using established enzymatic assays.

Protocol for LSD1 Inhibition Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the LSD1 enzyme, the compound to be tested (at various concentrations), and a suitable substrate (e.g., dimethylated H3K4 peptide).

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic reaction to proceed.

  • Detection: The reaction is typically coupled to a secondary reaction that produces a detectable signal (e.g., fluorescence or luminescence), which is quenched in the presence of an inhibitor.

  • Data Analysis: The inhibitory constant (Ki) is calculated by fitting the dose-response data to an appropriate model.

Protocol for MAO-A and MAO-B Inhibition Assays:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Reaction: The assay measures the oxidative deamination of a substrate (e.g., kynuramine) by the MAO enzymes.

  • Inhibitor Addition: The compounds are pre-incubated with the enzymes before the addition of the substrate.

  • Signal Detection: The product of the reaction is measured, typically by fluorescence.

  • Ki Determination: The Ki values are determined from the IC50 values using the Cheng-Prusoff equation.

Conclusion

The 5-bromo-2-(piperidin-4-ylmethoxy)pyridine scaffold and its analogues, particularly those substituted at the 3-position, represent a promising class of LSD1 inhibitors. The structure-activity relationship studies highlight the importance of aryl substitutions at the R5 and R6 positions of the pyridine ring for achieving high potency. The introduction of a combination of electron-withdrawing and electron-donating groups can further enhance inhibitory activity. Importantly, these compounds demonstrate excellent selectivity against related monoamine oxidases, a critical feature for potential therapeutic agents. The detailed synthetic and assay protocols provided in this guide serve as a valuable resource for researchers in the field of epigenetic drug discovery, facilitating the further development and optimization of this important class of inhibitors.

References

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253–263. [Link]

  • PubChem. 5-bromo-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-methylphenyl]-4-N-(2-dimethylphosphoryl-4-methylphenyl)pyrimidine-2,4-diamine. [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Brindani, N., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 64(22), 16596–16620. [Link]

  • Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(9), 6746–6764. [Link]

  • Chemsrc. 5-Bromo-2-(2-(piperidin-4-yl)ethoxy)pyridine hydrochloride. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. [Link]

  • ResearchGate. Piperine and Derivatives: Trends in Structure-Activity Relationships. [Link]

  • MDPI. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Longdom Publishing. Metabolism of drug interactions: pharmacodynamic and pharmacokinetic interactions. [Link]

  • Frontiers. A Comprehensive Review of the Chemistry, Pharmacokinetics, Pharmacology, Clinical Applications, Adverse Events, and Quality Control of Indigo Naturalis. [Link]

Sources

Comparative

Cross-reactivity profiling against other demethylases and oxidases

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of Demethylase and Oxidase Inhibitors Executive Summary & Technical Context In epigenetic drug discovery, targeting histone demethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of Demethylase and Oxidase Inhibitors

Executive Summary & Technical Context

In epigenetic drug discovery, targeting histone demethylases like Lysine-Specific Demethylase 1 (LSD1/KDM1A) and the Jumonji C (JmjC) domain-containing family presents a profound selectivity challenge. LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that shares a highly conserved catalytic pocket with Monoamine Oxidases A and B (MAO-A and MAO-B)[1]. First-generation LSD1 inhibitors (e.g., tranylcypromine/TCP derivatives) frequently exhibit potent off-target MAO inhibition, leading to severe dose-limiting toxicities such as hypertensive crisis[2].

Conversely, JmjC demethylases are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases[3]. While structurally distinct from FAD-dependent enzymes, inhibitors targeting the JmjC 2-OG binding pocket risk cross-reactivity across the 30+ JmjC family members and other critical 2-OG oxygenases[4]. To develop next-generation, highly selective inhibitors, rigorous cross-reactivity profiling is mandatory. This guide objectively compares the leading biochemical assay platforms and provides self-validating protocols to establish a reliable Selectivity Index (SI).

G cluster_FAD FAD-Dependent Enzymes cluster_Fe Fe(II)/2-OG Dependent Inhibitor Novel Epigenetic Inhibitor LSD1 LSD1 (KDM1A) Primary Target Inhibitor->LSD1 Efficacy MAOA MAO-A Off-Target Inhibitor->MAOA Toxicity Risk MAOB MAO-B Off-Target Inhibitor->MAOB Toxicity Risk JmjC JmjC KDMs Off-Target Inhibitor->JmjC Selectivity

Fig 1. Cross-reactivity landscape of FAD and Fe(II)/2-OG-dependent enzymes.

Part 1: Comparative Analysis of Profiling Platforms

Choosing the correct assay platform dictates the reliability of your selectivity data. Assays must account for fluorescent interference (common in small-molecule libraries) and complex substrate specificity[5].

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): The gold standard for high-throughput LSD1 profiling. It utilizes specific antibodies recognizing the demethylated histone peptide. The time-resolved nature eliminates short-lived background autofluorescence from test compounds.

  • FDH-Coupled Fluorescence Assay: A traditional, continuous assay measuring formaldehyde release (a byproduct of demethylation) via formaldehyde dehydrogenase (FDH) and NAD+[4]. While cost-effective, it is highly susceptible to false positives from compounds that auto-fluoresce or act as redox cyclers (e.g., generating H2O2)[5].

  • MALDI-TOF Mass Spectrometry: The definitive label-free method. It directly measures the mass shift of the peptide substrate (e.g., H3K4me3 to H3K4me2/1/0)[6]. It is immune to optical interference and is the preferred method for profiling JmjC demethylases where antibody specificity for intermediate methylation states is often insufficient.

Table 1: Quantitative Comparison of Cross-Reactivity Profiling Platforms

Assay PlatformPrimary Target ApplicationSensitivity (LOD)ThroughputSusceptibility to Compound InterferenceTurnaround Time
TR-FRET LSD1, specific JmjC KDMs< 1 nMHigh (384/1536-well)Low (Time-resolved emission)2-4 hours
FDH-Coupled LSD1, MAO-A/B50-100 nMMedium (96/384-well)High (Redox/Autofluorescence)1-2 hours
MALDI-TOF MS JmjC Family (KDM2-7)10-50 nMMedium-High (384-well)Very Low (Label-free)6-8 hours
Kynuramine Assay MAO-A, MAO-B10 nMHigh (384-well)Medium (Fluorescence quenching)1.5 hours

Part 2: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, protocols must be self-validating. This means incorporating internal controls that immediately flag assay failure, such as calculating the Z'-factor using no-enzyme and vehicle controls[5].

Protocol A: MAO-A and MAO-B Cross-Reactivity Profiling (Kynuramine Assay)

Causality & Rationale: Kynuramine is utilized because it is a non-selective substrate for both MAO-A and MAO-B, allowing for a direct, head-to-head comparison of IC50 values. Upon oxidation, it forms 4-hydroxyquinoline, a highly fluorescent product that enables sensitive detection[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM HEPES-NaOH, pH 7.5). Thaw recombinant human MAO-A and MAO-B enzymes on ice. Prepare a 10 mM stock of Kynuramine in DMSO.

  • Compound Dilution (Self-Validating Step): Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Crucial: Include Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as positive control reference inhibitors. Include a 0.5% DMSO vehicle control (100% activity) and a no-enzyme control (0% activity). These controls are mandatory to calculate the Z'-factor; an assay run is only validated if Z' > 0.6.

  • Pre-incubation: In a black 384-well microplate, add 10 µL of diluted compound and 20 µL of MAO-A (5 µg/mL final) or MAO-B (10 µg/mL final). Incubate at room temperature for 15 minutes. Reasoning: This allows time for irreversible inhibitors (like TCP derivatives) to covalently bind the FAD cofactor[1].

  • Reaction Initiation: Add 20 µL of Kynuramine substrate (final concentration 40 µM for MAO-A, 20 µM for MAO-B, corresponding to their respective Km values).

  • Incubation & Termination: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 20 µL of 2N NaOH. Reasoning: NaOH is added to terminate the enzymatic reaction and simultaneously deprotonate the 4-hydroxyquinoline product, which maximizes its fluorescence quantum yield for detection.

  • Detection & Analysis: Read fluorescence (Excitation: 310 nm, Emission: 400 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50[2].

Protocol B: JmjC Demethylase Selectivity Profiling via MALDI-TOF MS

Causality & Rationale: JmjC enzymes (e.g., KDM5A) sequentially demethylate H3K4me3 to me2, me1, and me0 states. Antibodies used in TR-FRET often struggle to distinguish these subtle methyl-mark differences quantitatively. MALDI-TOF MS is chosen because it provides absolute, label-free quantification of all peptide species simultaneously, eliminating antibody bias[6].

Step-by-Step Methodology:

  • Enzyme & Substrate Setup: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM TCEP). Supplement with cofactors: 10 µM Fe(II)SO4, 100 µM 2-oxoglutarate, and 100 µM Ascorbate. Reasoning: Ascorbate is a critical assay component because it reduces spontaneously oxidized Fe(III) back to the catalytically active Fe(II) state, preventing false-negative inhibition results.

  • Reaction Assembly: In a 384-well plate, mix 5 µL of test compound with 10 µL of recombinant KDM5A (or other JmjC panel members). Incubate for 10 minutes.

  • Initiation: Add 5 µL of synthetic histone peptide substrate (e.g., H3K4me3, 1-21 aa, 1 µM final). Incubate at room temperature for 30 minutes.

  • Quenching & Matrix Addition: Quench the reaction by adding 20 µL of 1% Trifluoroacetic acid (TFA). Mix 1:1 with α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution.

  • Spotting & Acquisition: Spot 1 µL onto a MALDI target plate. Acquire spectra in positive ion reflectron mode.

  • Quantification: Calculate the ratio of the product peak areas (H3K4me2, me1, me0) to the sum of all peptide peak areas (substrate + products). This ratiometric approach internally corrects for any well-to-well variations in spotting or ionization efficiency, ensuring high trustworthiness of the IC50 data[6].

Workflow Prep Compound Dilution Series split Prep->split FAD FAD Panel (LSD1, MAOs) split->FAD Fe JmjC Panel (KDM2-7) split->Fe Assay1 Kynuramine / TR-FRET Assay FAD->Assay1 Assay2 MALDI-TOF MS Assay Fe->Assay2 Data IC50 & Selectivity Index Calculation Assay1->Data Assay2->Data

Fig 2. Parallel experimental workflow for comprehensive cross-reactivity profiling.

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Infectious Diseases (via PMC).[Link]

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI.[Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology.[Link]

  • Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. LMU Munich / SLAS Discovery.[Link]

  • Investigations on small molecule inhibitors targeting the histone H3K4 tri-methyllysine binding PHD-finger of JmjC histone demethylases. RSC Chemical Biology (via PMC).[Link]

Sources

Validation

LC-MS/MS method for quantifying 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine in biological samples

Comprehensive Guide: LC-MS/MS Method Development and Validation for the Quantification of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine in Biological Matrices Executive Summary The quantification of basic, halogenated pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: LC-MS/MS Method Development and Validation for the Quantification of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine in Biological Matrices

Executive Summary

The quantification of basic, halogenated pharmacophores like 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine[1] in complex biological matrices (e.g., plasma, urine) requires an analytical strategy that transcends simple "dilute-and-shoot" approaches. Matrix effects—particularly ion suppression from endogenous phospholipids—can severely compromise assay reliability.

This guide provides a comprehensive, expert-level framework for developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this specific analyte. By comparing LC-MS/MS with alternative platforms and detailing the mechanistic causality behind each sample preparation and chromatographic choice, this document serves as a self-validating blueprint for drug development professionals.

Part 1: Platform Comparison – Why LC-MS/MS?

When establishing a quantitative assay for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine, researchers typically evaluate three primary analytical platforms. The structural properties of the analyte—a secondary amine in the piperidine ring (pKa ~10) and a lack of highly conjugated chromophores—dictate the optimal technology.

Table 1: Quantitative Comparison of Analytical Platforms

ParameterLC-MS/MS (MRM)HPLC-UVGC-MS
Sensitivity (LLOQ) 0.5 ng/mL 50 ng/mL5 ng/mL
Dynamic Range 0.5 – 500 ng/mL50 – 5,000 ng/mL5 – 1,000 ng/mL
Sample Volume 50 µL 200 µL100 µL
Run Time per Sample 3.5 min 12.0 min15.0 min
Derivatization None Required None RequiredRequired (e.g., TFAA)
Matrix Interference Low (High Specificity)High (UV Background)Moderate

Mechanistic Rationale:

  • HPLC-UV is insufficient: The molecule possesses only a single pyridine ring, resulting in poor UV absorbance. Achieving the low nanogram-per-milliliter sensitivity required for pharmacokinetic (PK) studies is impossible without massive sample pre-concentration, which introduces unacceptable matrix background.

  • GC-MS is suboptimal: The highly basic secondary amine makes the molecule polar and prone to severe peak tailing and thermal degradation in a GC inlet. It would require complex chemical derivatization prior to analysis.

  • LC-MS/MS is the gold standard: Electrospray Ionization (ESI) perfectly exploits the basic nitrogen, easily protonating the molecule to form a stable [M+H]+ ion. The unique 1:1 isotopic signature of the bromine atom further enhances specificity.

Part 2: Causality in Method Design (Expertise & Experience)

A robust bioanalytical method is not a random collection of steps; it is a logical sequence engineered around the analyte's physicochemical properties.

Method_Logic Analyte 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine Basic Piperidine (pKa ~10) Bromine Isotope (1:1) Prep Sample Preparation MCX Solid Phase Extraction Analyte->Prep Chrom Chromatography C18 Column, 0.1% FA Analyte->Chrom MS Mass Spectrometry ESI Positive, MRM Mode Analyte->MS Prep_R Exploits basic nitrogen for strong cation exchange retention Prep->Prep_R Chrom_R Maintains protonation, prevents secondary interactions Chrom->Chrom_R MS_R Precursor: m/z 271.1 & 273.1 Product: m/z 98.1 MS->MS_R

Figure 1: Mechanistic rationale for LC-MS/MS method parameters based on analyte properties.
Sample Preparation: The Case for Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) is fast but leaves high concentrations of endogenous phospholipids in the extract, leading to severe ion suppression in the MS source. Because 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is highly basic, we utilize an MCX Solid Phase Extraction (SPE) . By acidifying the sample, we force the piperidine nitrogen into a fully protonated state. This allows the molecule to bind tightly to the sulfonic acid groups of the MCX sorbent via ionic interactions, permitting aggressive washing with 100% methanol to strip away neutral lipids before elution.

Mass Spectrometry: Exploiting the Bromine Isotope

The presence of a bromine atom yields a characteristic isotopic doublet separated by 2 Da (79Br and 81Br at a ~1:1 ratio). The exact mass of the free base (C11H15BrN2O) is 270.04 (79Br).

  • Precursor Ions: [M+H]+ at m/z 271.1 and 273.1.

  • Product Ion: Collision-induced dissociation (CID) cleaves the ether linkage, yielding a stable piperidin-4-ylmethyl cation at m/z 98.1. We use the 271.1 → 98.1 transition for quantitation and 273.1 → 98.1 for qualification.

Part 3: Step-by-Step Experimental Protocol

SPE_Workflow Start Plasma Sample (50 µL) + Internal Standard Pretreat Pre-treatment Dilute with 2% H3PO4 Start->Pretreat Load Load Sample Oasis MCX Cartridge Pretreat->Load Wash1 Wash 1 0.1N HCl Load->Wash1 Wash2 Wash 2 100% Methanol Wash1->Wash2 Elute Elution 5% NH4OH in Methanol Wash2->Elute Dry Evaporate to Dryness (N2 stream, 40°C) Elute->Dry Recon Reconstitution Mobile Phase A:B (80:20) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Figure 2: Step-by-step MCX solid-phase extraction workflow for plasma samples.
Phase A: Sample Extraction (SPE)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d4-analog at 100 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid (H3PO4) and vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the Oasis MCX (30 mg) plate.

  • Loading: Apply the pre-treated sample mixture.

  • Washing:

    • Wash 1: 1 mL 0.1 N HCl (removes hydrophilic interferences while maintaining ionic bonds).

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic interferences and phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Note: The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate under a gentle N2 stream at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20).

Phase B: LC-MS/MS Conditions
  • Analytical Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains analyte protonation for optimal peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min. (Total run time: 3.5 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Part 4: Method Validation & Self-Validating Systems (E-E-A-T)

To ensure trustworthiness, the method must be validated according to the authoritative FDA Bioanalytical Method Validation Guidance for Industry[2],[3],[4]. A self-validating system requires built-in system suitability tests (SST) prior to every run.

System Suitability Checks (Mandatory prior to batch acquisition):

  • Carryover Check: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area ≤ 20% of the LLOQ response.

  • IS Interference Check: A "Zero Sample" (Matrix + IS, no analyte) must show no signal in the analyte MRM channel.

  • Sensitivity Check: The LLOQ sample (0.5 ng/mL) must demonstrate a Signal-to-Noise (S/N) ratio ≥ 5:1.

Table 2: Summary of Method Validation Data (Human Plasma)

Validation ParameterFDA Acceptance CriteriaExperimental Results
Linearity (R²) ≥ 0.9900.998 (0.5 – 500 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.4% – 6.1%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.5% – 7.8%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +3.1%
Matrix Effect (IS-normalized) Consistent across lots94.5% – 102.3%
Extraction Recovery Consistent and reproducible88.4% ± 4.2%

The rigorous MCX SPE cleanup ensures that the matrix effect remains negligible (~100%), proving that the phospholipid suppression commonly seen in standard protein precipitation has been successfully engineered out of the protocol.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. URL: [Link]2]

  • Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolve Mass, Dec 2025. URL: [Link]3]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these ma...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine, ensuring the protection of personnel and adherence to environmental regulations.

Foundational Principles: Hazard Assessment and Risk Mitigation

5-Bromo-2-(piperidin-4-ylmethoxy)pyridine combines two key structural features that dictate its hazard profile and, consequently, its disposal requirements: the pyridine ring and bromine substitution.

  • Pyridine Core: Pyridine and its derivatives are recognized as hazardous materials. They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[2][3] Pyridine itself is classified as a flammable liquid.[4]

  • Halogenation (Bromine): As a halogenated organic compound, this substance falls under specific waste categories that require dedicated disposal streams.[1] Halogenated wastes are often subject to incineration at specific temperatures to prevent the formation of toxic byproducts like dioxins and furans.[5][6]

Therefore, all waste containing 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in general solid waste.[3][7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. The rationale for each is to create a barrier against the primary routes of exposure (inhalation, skin/eye contact).

  • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes.[8]

  • Hand Protection: Use chemical-resistant gloves. While nitrile gloves are a common standard, for pyridine and its derivatives, butyl rubber or PVA gloves may offer superior protection.[9] Always check the manufacturer's glove compatibility chart.

  • Body Protection: A fully buttoned lab coat is required to protect against splashes and incidental contact.[1]

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[7][9]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol ensures waste is collected, stored, and prepared for final disposal in a safe and compliant manner.

Step 1: Waste Segregation The cardinal rule of chemical waste management is segregation. Due to its bromine content, this compound must be collected in a container designated for halogenated organic waste .[1]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Halogenated waste requires specialized incineration processes, and cross-contamination can render a large volume of non-halogenated solvent waste subject to these more stringent and expensive procedures.

Step 2: Container Selection and Labeling

  • Container: Use a sealable, airtight waste container made of a compatible material, such as glass or high-density polyethylene (HDPE).[3] The container must be in good condition with no cracks or leaks.

  • Labeling: Accurate labeling is critical for safety and compliance. Affix a "Hazardous Waste" label to the container before adding the first drop of waste. The label must include:

    • The full chemical name: "Waste 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

    • A list of all components if it is a mixed waste stream.

Step 3: Waste Accumulation

  • Collect all materials contaminated with the compound, including the pure substance, solutions, and any contaminated items like pipette tips or absorbent paper, in the designated container.

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[9]

  • Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation, away from heat sources or direct sunlight, and in secondary containment (such as a spill tray) to contain any potential leaks.[4][7]

Step 4: Arranging for Professional Disposal

  • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[9]

  • Do not attempt to dispose of the chemical yourself. Professional hazardous waste disposal services have the permits and technology to handle and treat this type of waste in accordance with federal and state regulations.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated, relying on the chemical fume hood if the spill is contained within it.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and cover the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.[3]

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report: Report the incident to your supervisor and EHS department, following your institution's established protocols.

Regulatory and Safety Data Summary

As a brominated derivative of pyridine, this compound falls under specific regulatory classifications. The U.S. Environmental Protection Agency (EPA) assigns hazardous waste codes to chemicals; pyridine is listed as D038 (for toxicity) and F005 (as a spent solvent).[10] Spent halogenated solvents are also covered under codes like F001 and F002 .[10] Therefore, waste containing this compound must be managed under these federal guidelines.

The following table summarizes key safety data, using pyridine as a reference point for exposure limits due to the lack of specific data for its derivative.

ParameterInformationSource(s)
Common EPA Waste Codes D038 (Pyridine), F002 (Halogenated Solvents)[10]
Incompatible Materials Strong Oxidizing Agents, Strong Acids (e.g., nitric acid), Maleic Anhydride[4]
Recommended Spill Absorbent Vermiculite, sand, or other inert absorbent material[3]
Occupational Exposure Limits (Pyridine Reference) OSHA PEL: 5 ppm (8-hr TWA) NIOSH REL: 5 ppm (10-hr TWA) ACGIH TLV: 1 ppm (8-hr TWA)[11][12][13]

Disposal Decision Workflow

The following diagram outlines the essential decision-making and procedural flow for the safe management and disposal of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Generation of Waste Containing 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine ppe Don Appropriate PPE (Goggles, Lab Coat, Compatible Gloves) start->ppe hood Work Inside a Certified Chemical Fume Hood ppe->hood spill_check Is there a spill? hood->spill_check collect_waste Collect waste in a compatible, SEALED container for HALOGENATED ORGANIC WASTE spill_check->collect_waste No spill_proc Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect into Sealed Waste Container spill_check->spill_proc Yes label_waste Label container with 'Hazardous Waste', full chemical name, and start date collect_waste->label_waste store_waste Store in a designated, cool, dry, well-ventilated area with secondary containment label_waste->store_waste full_check Container Full or No Longer in Use? store_waste->full_check spill_proc->store_waste full_check->collect_waste No, continue adding waste contact_ehs Complete Chemical Collection Request and Contact EHS or Professional Waste Disposal Service full_check->contact_ehs Yes end Waste Safely Managed for Disposal contact_ehs->end

Disposal workflow for 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the most current local, state, and federal regulations before handling and disposing of any chemical waste. Your EHS department is the primary authority for waste management at your facility.

References

  • New Jersey Department of Health. (2003). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide. Available from: [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Pyridine: Human health tier II assessment. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Pyridine - IDLH. NIOSH. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Available from: [Link]

  • New Jersey Department of Health. (2002). Hazard Summary: Pyridine. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available from: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acutely Hazardous Waste (P Codes). Available from: [Link]

  • Regulations.gov. (n.d.). Hazardous Waste Reference Guidebook. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. Available from: [Link]

  • Alfred University. (n.d.). Hazardous Waste. Available from: [Link]

  • Google Patents. (n.d.). CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid.
  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine

As a Senior Application Scientist, I approach the handling of complex pharmaceutical building blocks like 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (often supplied as a hydrochloride salt, CAS: 1417793-67-9)[1] not merel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex pharmaceutical building blocks like 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine (often supplied as a hydrochloride salt, CAS: 1417793-67-9)[1] not merely as a compliance checklist, but as an exercise in chemical logic.

To handle this compound safely, we must first deconstruct its mechanistic hazard profile. The molecule features two distinct reactive domains: an electrophilic bromopyridine ring (which presents lipophilic and potential skin-sensitizing properties) and a secondary amine in the piperidine moiety (which is basic and highly irritating to mucosal membranes). When supplied as an HCl salt, it is a crystalline powder highly prone to electrostatic aerosolization.

To ensure absolute safety and operational efficiency, every step in our handling protocol is causally linked to these physicochemical properties.

Mechanistic Hazard Profiling & PPE Causality

Personal Protective Equipment (PPE) should never be selected arbitrarily. The structural features of 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine dictate a strict, targeted defense strategy per[2].

  • Ocular Protection (Chemical Splash Goggles): The piperidine moiety is a localized base. Even in its HCl salt form, accidental contact with ocular fluid can cause rapid pH shifts and severe corneal irritation. Standard safety glasses offer zero protection against aerosolized dust; unvented or indirectly vented chemical splash goggles are mandatory[2].

  • Dermal Protection (Double-Nitrile Strategy): Halogenated pyridines are lipophilic and can permeate thin latex. We utilize a double-gloving strategy with 4-mil nitrile gloves. The outer glove takes the brunt of any accidental chemical contact and can be stripped off immediately, while the inner glove maintains a continuous baseline barrier[2][3].

  • Respiratory & Engineering Controls: The primary hazard of the HCl salt form is the inhalation of fine particulates. Handling must strictly occur within a certified chemical fume hood to prevent respiratory exposure[4].

Table 1: Engineering Control Parameters & Validation

ParameterTarget ValueCausality / RationaleValidation Method
Fume Hood Face Velocity 80 - 120 fpmPrevents turbulent vortexing while ensuring adequate capture of aerosolized particulates per [5][6].Digital anemometer reading prior to sash opening.
Sash Height < 18 inchesMaximizes face velocity and provides a physical blast/splash shield[6].Visual confirmation of sash alignment with certification sticker.
Room Cross-Currents < 30% of face velocityPrevents ambient drafts from extracting toxic dust out of the hood and into the lab[7].Smoke pencil test at the hood periphery.

Self-Validating Operational Workflow

A safety protocol is only as good as its ability to prove it is working. The following step-by-step methodology for handling 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is designed as a self-validating system.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Engineering Control Validation: Before introducing the chemical, verify the fume hood monitor reads between 80 and 120 fpm[6][8].

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; a steady, non-erratic inward pull confirms directional airflow.

  • Static Dissipation: The HCl salt of this compound is highly prone to static charge buildup, which causes the powder to repel from spatulas and aerosolize. Pass the sealed bottle and a polymeric weigh boat over an anti-static ionizing bar.

    • Self-Validation: The powder will rest flat at the bottom of the bottle rather than clinging to the glass walls.

  • PPE Donning: Apply your double nitrile gloves and chemical splash goggles[3].

    • Self-Validation: Inspect the outer glove for micro-tears by trapping air and squeezing before donning.

  • Dispensing: Using a grounded stainless-steel spatula, transfer the solid to the tared weigh boat. Keep the chemical at least 6 inches inside the hood face to prevent eddy currents from pulling dust into your breathing zone[6].

  • Closed-System Transfer: Transfer the solid into the reaction flask. Immediately rinse the weigh boat with your reaction solvent (e.g., methanol or dichloromethane) directly into the flask.

    • Self-Validation: A visually clean weigh boat confirms quantitative transfer and eliminates residual dust hazards.

Workflow N1 1. Hazard Assessment (Bromopyridine / Piperidine) N2 2. Engineering Controls (Hood at 80-120 fpm) N1->N2 N3 3. PPE Donning (Double Nitrile, Goggles) N2->N3 N4 4. Anti-Static Weighing (HCl Salt Handling) N3->N4 N5 Spill Occurs? N4->N5 N6 Immediate Containment & ACS Cleanup N5->N6 Yes N7 5. Closed-System Transfer & Reaction Setup N5->N7 No N8 6. Halogenated Waste Segregation N6->N8 N7->N8

Figure 1: Operational workflow for safe handling of halogenated pyridine derivatives.

Spill Management & Decontamination

In the event of a spill, rapid, causally-driven action is required. Because 5-Bromo-2-(piperidin-4-ylmethoxy)pyridine is a fine, irritating powder, it must never be swept up dry. Dry sweeping generates massive aerosol exposure.

Step-by-Step Methodology: ACS-Aligned Spill Cleanup

  • Containment: Immediately close the fume hood sash to maximize exhaust velocity and isolate the environment[3]. Alert nearby personnel.

  • Wetting (Dust Suppression): Following , lightly mist the spilled powder with a compatible high-boiling solvent (e.g., isopropanol or water) to collapse the dust hazard[9].

  • Absorption: Apply a chemically inert absorbent pad or vermiculite over the wetted area, working from the outside edges toward the center to prevent spreading[3][9].

  • Collection & Decontamination: Use a non-sparking scoop to transfer the slurry into a hazardous waste bag[3]. Wash the surface with a mild detergent and water.

    • Self-Validation: Wipe the cleaned area with a damp pH-indicator wipe; a neutral pH confirms the basic piperidine residue has been completely neutralized and removed.

Waste Disposal & Environmental Logistics

Brominated heteroaromatics pose severe aquatic toxicity risks and must never enter the standard municipal waste stream. Furthermore, the basic amine functionality can cause exothermic cross-reactions if mixed with acidic waste streams. Strict segregation is critical.

Table 2: Waste Segregation Matrix

Waste StreamContaminantsContainer SpecificationsDisposal Routing
Solid Debris Contaminated gloves, wipes, weigh boats, and spill absorbentsPuncture-proof, poly-lined bucketHigh-temperature incineration
Halogenated Liquid Filtrates, organic layers, and reaction solvents containing the bromopyridineHDPE carboy, vented capHalogenated organic waste stream
Aqueous Waste Aqueous wash layers (must be neutralized to pH 6-8 prior to disposal)HDPE carboyAqueous heavy/toxic waste stream

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Center for Biotechnology Information (NCBI) / National Research Council URL:[Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Guide for Chemical Spill Response & Laboratory Safety Resources American Chemical Society (ACS) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-(piperidin-4-ylmethoxy)pyridine
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5-Bromo-2-(piperidin-4-ylmethoxy)pyridine
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